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Foundational

Executive Brief: The Strategic Role of Deuterated Azetidines

Title: Harnessing 2-Methylazetidine-d3 in Drug Discovery: Chemical Properties, Synthesis, and Metabolic Profiling As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Harnessing 2-Methylazetidine-d3 in Drug Discovery: Chemical Properties, Synthesis, and Metabolic Profiling

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing a drug candidate's pharmacodynamics with its pharmacokinetic viability. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as highly privileged motifs in drug discovery. Their high ring strain (~107 kJ/mol), sp3-rich character, and conformational rigidity make them excellent bioisosteres for larger, more flexible rings, often improving solubility and receptor selectivity[1].

However, functionalizing the azetidine ring, particularly with a methyl group at the C2 position, introduces a metabolic vulnerability. The C2-methyl group is highly susceptible to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. By transitioning to 2-Methylazetidine-d3 (where the methyl group is fully deuterated), we can exploit the primary Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, deuteration drastically reduces the rate of oxidative metabolism at this soft spot without altering the molecule's steric bulk or target affinity.

Structural and Chemical Profiling

Understanding the baseline physicochemical properties of 2-Methylazetidine-d3 is critical for downstream formulation and synthesis. The substitution of hydrogen for deuterium increases the molecular weight slightly and lowers the zero-point vibrational energy, but leaves the overall lipophilicity (LogP) and basicity (pKa) virtually identical to the non-deuterated analog.

Table 1: Comparative Physicochemical Properties

Property 2-Methylazetidine 2-Methylazetidine-d3
Chemical Formula C₄H₉N C₄H₆D₃N
Molecular Weight 71.12 g/mol 74.14 g/mol
CAS Number 19812-49-8[2] 2794123-01-4[3]
Isotopic Purity N/A >98% atom D[4]
Ring Strain ~107 kJ/mol ~107 kJ/mol

| Physical Form (HCl Salt) | Oil / Liquid | Oil / Liquid |

Synthetic Architecture: Constructing the Deuterated Scaffold

Synthesizing sterically hindered, functionalized azetidines is notoriously difficult due to the enthalpic and entropic penalties of four-membered ring formation[5]. While recent advances have utilized strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs)[6], a highly scalable and orthogonal approach for the C2-methyl variant involves the in situ generation and cyclization of a bis-mesylate or bis-triflate[7][8].

Protocol 1: Synthesis of 2-Methylazetidine-d3 via Bis-Mesylate Cyclization

This protocol is designed as a self-validating system. By monitoring the intermediates, we ensure that ring closure has occurred before the final deprotection step.

  • Precursor Activation: Dissolve (R)-1,3-butanediol-d3 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 eq).

    • Causality: The excess Et₃N neutralizes the HCl byproduct, preventing the premature degradation of the diol. Cooling to 0°C controls the highly exothermic mesylation, preventing elimination side-reactions.

  • Cyclization: Isolate the bis-mesylate intermediate via aqueous workup. Dissolve the crude bis-mesylate in acetonitrile and add benzylamine (3.0 eq). Heat to 80°C for 16 hours.

    • Causality: Benzylamine acts as both the nucleophile and the base. The primary amine attacks the less hindered primary carbon, followed by an intramolecular SN2 attack on the secondary carbon, closing the strained four-membered ring.

  • Self-Validation Check (NMR): Extract a 50 µL aliquot, dry, and run a ¹H-NMR. The disappearance of the mesylate methyl peaks (~3.0 ppm) and the emergence of the characteristic multiplet for the azetidine ring protons (2.5–3.5 ppm) validates successful cyclization.

  • Deprotection (Hydrogenolysis): Transfer the N-benzyl-2-methylazetidine-d3 to a Parr shaker. Add palladium on carbon (Pd/C, 10% wt) and methanol. Pressurize with H₂ gas (50 psi) and agitate for 12 hours[7].

    • Causality: Pd-catalyzed hydrogenolysis selectively cleaves the N-benzyl bond without opening the strained azetidine ring, yielding the free 2-Methylazetidine-d3.

SynthesisWorkflow A 1,3-Butanediol-d3 B Mesylation (MsCl, Et3N) A->B C Bis-mesylate Intermediate B->C D Cyclization (Benzylamine, Heat) C->D E N-Benzyl-2-Methylazetidine-d3 D->E F Hydrogenolysis (Pd/C, H2) E->F G 2-Methylazetidine-d3 F->G

Caption: Workflow for synthesizing 2-Methylazetidine-d3 via bis-mesylate cyclization.

Mechanistic Causality: Proving the Deuterium Advantage

The primary rationale for utilizing 2-Methylazetidine-d3 in a drug scaffold is to block CYP450-mediated metabolism. When a drug enters the active site of a CYP450 enzyme (e.g., CYP3A4 or CYP2D6), the high-valent iron-oxo species abstracts a hydrogen atom from the C2-methyl group. Because the C-D bond requires higher activation energy to break, this rate-limiting step is significantly decelerated.

Protocol 2: In Vitro Microsomal Stability Assay (KIE Validation)

To empirically prove the metabolic advantage of the -d3 incorporation, we execute a side-by-side microsomal stability assay. This protocol includes a strict self-validating control to ensure degradation is purely enzymatic.

  • Matrix Preparation: Prepare 1 mM stock solutions of the 2-Methylazetidine-d3 incorporated drug and its non-deuterated counterpart in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to a final compound concentration of 1 µM.

    • Causality: Keeping DMSO concentration below 0.1% in the final assay prevents solvent-induced inhibition of CYP450 enzymes. The pH 7.4 buffer mimics physiological conditions, maintaining the native conformation of the microsomes.

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as a precise temporal trigger (t=0) for the oxidative cascade.

  • Self-Validation Control (Minus-NADPH): Run a parallel incubation replacing NADPH with an equal volume of buffer.

    • Causality: If compound depletion occurs in this control, it indicates chemical instability (e.g., hydrolysis) rather than CYP450 metabolism, invalidating the KIE calculation.

  • Quenching & Analysis: At t = 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at exact time intervals and precipitating proteins to protect the LC column.

MetabolicPathway Parent Azetidine Scaffold CYP CYP450 Active Site Parent->CYP H_Pathway C-H Cleavage (Fast) CYP->H_Pathway -CH3 D_Pathway C-D Cleavage (Slowed by KIE) CYP->D_Pathway -CD3 Metabolite Hydroxylated Metabolite (Rapid Clearance) H_Pathway->Metabolite Stable Intact Parent Drug (Prolonged Half-Life) D_Pathway->Stable

Caption: CYP450-mediated oxidation pathway illustrating the Kinetic Isotope Effect (KIE) blockade.

Conclusion

The integration of 2-Methylazetidine-d3 into pharmaceutical pipelines represents a sophisticated intersection of structural biology and physical organic chemistry. By mastering its synthetic pathways and validating its metabolic resilience through rigorous, self-controlled assays, researchers can successfully leverage this privileged scaffold to design next-generation therapeutics with superior pharmacokinetic profiles.

References

  • PubChem. "2-Methylazetidine | C4H9N | CID 533460". National Institutes of Health (NIH). Available at: [Link]

  • Dowling, M. S., et al. "Two Scalable Syntheses of (S)-2-Methylazetidine". The Journal of Organic Chemistry, 2016. Available at:[Link]

  • Gianatassio, R., et al. "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes". Journal of the American Chemical Society, 2025. Available at:[Link]

  • Kumar, A., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs". PubMed / NIH, 2026. Available at:[Link]

  • Schindler, C. S., et al. "Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions". Nature Communications / PMC, 2020. Available at:[Link]

Sources

Exploratory

Harnessing the Deuterium Kinetic Isotope Effect for Enhanced Azetidine Ring Stability in Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a formidable tool in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a formidable tool in modern medicinal chemistry. This guide provides an in-depth exploration of the principles and applications of deuteration to enhance the metabolic stability of azetidine-containing drug candidates. We will dissect the physicochemical basis of the deuterium kinetic isotope effect (KIE), detail methodologies for the synthesis and characterization of deuterated azetidines, and present field-proven protocols for assessing their stability. This document serves as a comprehensive resource for researchers aiming to leverage isotopic reinforcement to design more robust, safe, and effective therapeutics.

The Foundational Principle: The Carbon-Deuterium Bond and the Kinetic Isotope Effect

The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold in drug discovery, offering unique three-dimensional diversity and favorable physicochemical properties. However, like many small molecules, its constituent C-H bonds can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic liability can lead to rapid clearance, poor pharmacokinetic profiles, and the formation of potentially toxic metabolites.[2][3]

Deuteration, the selective replacement of a hydrogen atom (¹H) with a deuterium atom (²H), offers a powerful strategy to mitigate these issues.[4] The core of this strategy lies in the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution.[4][5]

Physicochemical Underpinnings

The KIE arises from the difference in mass between deuterium (one proton, one neutron) and protium (one proton). This mass difference leads to a stronger, more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][7] This increased strength is not due to a change in electronic structure but rather a quantum mechanical effect related to the bond's zero-point vibrational energy (ZPVE).

The C-D bond has a lower ZPVE than the C-H bond.[8][9] Consequently, more energy is required to break the C-D bond to reach the reaction's transition state.[8][10][11] In metabolic reactions where C-H bond cleavage is the rate-determining step, this higher activation energy significantly slows down the reaction rate.[4][12] A C-D bond can be 6 to 10 times more stable than its C-H counterpart against enzymatic cleavage.[13]

G cluster_1 x_axis Reaction Coordinate y_axis Potential Energy x_axis->x_end r_cd Reactant (C-D) y_axis->x_axis ZPE_CH Zero-Point Energy (C-H) r_ch Reactant (C-H) ts_ch Transition State r_ch->ts_ch ΔG‡ (C-H) ts_cd Transition State r_cd->ts_cd ZPE_CD Zero-Point Energy (C-D)

Figure 1: Potential energy diagram illustrating the Deuterium KIE. The lower zero-point energy of the C-D bond results in a higher activation energy (ΔG‡) for bond cleavage compared to the C-H bond.

Impact on Drug Metabolism

When a metabolically labile C-H bond on an azetidine ring (or its substituent) is replaced with deuterium, several favorable outcomes can be achieved:

  • Reduced Rate of Metabolism: The primary benefit is a slower rate of Phase I metabolism, leading to a longer drug half-life and increased overall drug exposure (Area Under the Curve, AUC).[7][14]

  • Improved Pharmacokinetic Profile: Slower clearance allows for less frequent dosing, which can significantly improve patient compliance and convenience.[2][15]

  • Metabolic Switching: By blocking a primary metabolic pathway, deuteration can redirect metabolism towards alternative, potentially less problematic routes.[1] This "metabolic shunting" can reduce the formation of toxic or inactive metabolites.[13][16]

  • Enhanced Safety and Tolerability: By minimizing the production of harmful metabolites and allowing for lower, less frequent doses, the overall safety profile of the drug can be improved.[13][15]

G cluster_0 Standard Compound (Protio) cluster_1 Deuterated Compound A Azetidine Drug (C-H) B Primary Metabolite (Rapid Formation) A->B CYP450 Oxidation (Fast, kH) C Alternative Metabolite (Minor Pathway) A->C Other Enzymes (Slow) D Azetidine Drug (C-D) E Primary Metabolite (Slow Formation) D->E CYP450 Oxidation (Slow, kD << kH) F Alternative Metabolite (Major Pathway Now) D->F Metabolic Switching (Preferred Route)

Figure 2: Metabolic pathway illustrating how deuteration can induce "metabolic switching" by slowing a primary oxidative pathway.

Synthesis and Characterization of Deuterated Azetidines

The successful application of this strategy hinges on the precise and efficient synthesis of deuterated azetidine rings. This requires careful planning of the synthetic route to introduce deuterium at the desired "soft spot" without isotopic scrambling.

Synthetic Strategies

Access to functionalized azetidines can be achieved through various methods, including cycloadditions, ring expansions, and intramolecular cyclizations.[17][18][19] The incorporation of deuterium can be approached in two main ways:

  • Using Deuterated Starting Materials: Incorporating deuterated building blocks early in the synthetic sequence. This is often the most straightforward approach for ensuring high levels of deuterium incorporation at specific sites.

  • Late-Stage Deuteration: Introducing deuterium in the final steps of the synthesis. A notable example involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with a deuterium source like D₂O.[20]

G start Select Metabolic 'Soft Spot' on Azetidine Scaffold synthesis Design Synthetic Route start->synthesis option1 Incorporate Deuterated Building Blocks synthesis->option1 option2 Perform Late-Stage Deuteration Reaction synthesis->option2 cyclization Azetidine Ring Formation (e.g., Cyclization) option1->cyclization option2->cyclization purify Purification & Isolation cyclization->purify analyze Analytical Characterization (NMR, MS) purify->analyze end Deuterated Azetidine API analyze->end G A Prepare Reagents (HLM, NADPH, Compounds) B Pre-warm HLM at 37°C A->B C Add Test Compound (Protio or Deuterated) B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Calculate In Vitro Half-Life (t½) I->J K Compare t½ (Deuterated vs. Protio) J->K

Sources

Foundational

Deuterated Strained Heterocycles: A Comparative Analysis of 2-Methylazetidine-d3 Solubility in Aqueous and Organic Media

Executive Summary The incorporation of azetidine motifs into modern pharmacophores has surged, driven by their ability to impart structural rigidity, lower lipophilicity, and improve metabolic stability compared to large...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of azetidine motifs into modern pharmacophores has surged, driven by their ability to impart structural rigidity, lower lipophilicity, and improve metabolic stability compared to larger, more flexible heterocycles. Among these, 2-Methylazetidine-d3 —a selectively deuterated analog—serves as a critical internal standard for bioanalytical quantification and a building block for kinetic isotope effect (KIE) studies.

This technical whitepaper provides an authoritative analysis of the solubility thermodynamics of 2-methylazetidine-d3. By examining the interplay between the strained four-membered ring, the basicity of the nitrogen atom, and the subtle physicochemical shifts induced by trideuteromethyl (-CD3) substitution, we establish a predictive framework for its behavior in both aqueous and organic solvent systems.

Physicochemical Profiling & The Deuterium Isotope Effect

To understand the macroscopic solubility of 2-methylazetidine-d3, one must first analyze its microscopic structural features. Azetidine is a saturated four-membered nitrogen heterocycle. The inherent ring strain compresses the C–N–C bond angle to approximately 93°, which forces a higher s-character into the nitrogen lone pair orbital[1]. Consequently, azetidines are moderately strong bases; the non-deuterated parent compound exhibits a pKa of 11.29 in water at 25°C[1].

The Role of Deuteration

The substitution of the methyl group with a trideuteromethyl group (-CD3) introduces a primary kinetic isotope effect[2]. Because the C–D bond has a lower zero-point vibrational energy than the C–H bond, it is shorter and more polarizable. While this significantly alters metabolic cleavage rates (e.g., preventing oxidative demethylation)[2], its effect on thermodynamic solubility is highly nuanced:

  • Lipophilicity (LogP): The non-deuterated 2-methylazetidine has a calculated LogP of approximately 0.4[3]. The d3-substitution causes a marginal increase in lipophilicity (typically Δ LogP < 0.05) due to the reduced molar volume of the deuterated group.

  • Aqueous Solvation: The free base remains a mobile liquid that is completely miscible with water[1], driven by robust hydrogen bonding between the aqueous solvent and the highly accessible, basic nitrogen lone pair.

Solvation GasPhase 2-Methylazetidine-d3 (Gas Phase) Aqueous Aqueous Solvation (Hydration Shell) GasPhase->Aqueous ΔG_hyd (Strong H-Bonding) Organic Organic Solvation (e.g., DCM/EtOH) GasPhase->Organic ΔG_solv (Dipole/Dispersion) SaltForm Protonated Salt (Aqueous Phase) Aqueous->SaltForm +H+ (pKa ~11.29) Organic->Aqueous Partitioning (LogP ~0.4)

Thermodynamic pathways governing the solvation of 2-Methylazetidine-d3.

Comparative Solubility: Organic Solvents vs. Water

The solubility profile of 2-methylazetidine-d3 is strictly dictated by its ionization state. Because of its high volatility and reactivity as a free base, the compound is frequently isolated and handled as a stable, crystalline salt—such as a hydrochloride (HCl) or camphorsulfonate (CSA) salt[4].

Aqueous Media

As a free base, 2-methylazetidine-d3 is miscible in water[1]. When adjusted to physiological pH (7.4), the molecule is >99.9% protonated, existing as an azetidinium cation. This cationic state forms a highly ordered hydration shell, making the salt forms exceptionally soluble in aqueous buffers.

Organic Solvents
  • Polar Protic Solvents (Methanol, Ethanol): The free base is highly soluble (miscible)[1]. The salt forms also retain high solubility due to the solvent's ability to stabilize the charged azetidinium ion through hydrogen bonding.

  • Polar Aprotic Solvents (Dichloromethane, THF, DMF): The free base exhibits excellent solubility, making these solvents ideal for synthetic functionalization (e.g., N-alkylation or acylation)[5]. However, the solubility of the salt forms drops significantly. For instance, precipitation of the hydrochloride salt from diethyl ether or dichloromethane is a standard purification technique[6].

  • Non-Polar Solvents (Hexane, Toluene): The free base partitions moderately into these solvents, but the salt forms are entirely insoluble.

Quantitative Solubility Matrix
Solvent SystemDielectric Constant ( ϵ )State of 2-Methylazetidine-d3Estimated Solubility (mg/mL at 25°C)
Water (pH 10) 80.1Free BaseMiscible (>1000)
Water (pH 4) 80.1Protonated Salt>500
Ethanol 24.5Free Base / SaltMiscible / >100
Dichloromethane 8.9Free BaseMiscible
Diethyl Ether 4.3Salt (HCl)< 0.1 (Insoluble)
Hexane 1.9Free Base>50

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2-methylazetidine-d3 without kinetic artifacts (e.g., supersaturation), a self-validating Shake-Flask method coupled with LC-MS/MS is required. This protocol approaches equilibrium from both undersaturated and supersaturated states to confirm true thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation of Solid State: Ensure the 2-methylazetidine-d3 is in a defined crystalline salt form (e.g., HCl salt) to prevent volatilization.

  • Dual-Approach Equilibration:

    • Vial A (Undersaturation Approach): Add excess solid to 1.0 mL of the target solvent at 25°C.

    • Vial B (Supersaturation Approach): Add excess solid to 1.0 mL of the target solvent at 40°C, incubate for 2 hours, then cool to 25°C.

  • Isothermal Agitation: Shake both vials at 300 RPM for 48 hours in a precisely controlled 25°C incubator.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes at 25°C. Extract the supernatant carefully to avoid aspirating solid particulates.

  • Matrix Matching & Dilution: Dilute the supernatant into a standard solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to fall within the linear dynamic range of the mass spectrometer.

  • LC-MS/MS Quantification: Utilize Multiple Reaction Monitoring (MRM). The +3 Da mass shift of the d3-isotopologue allows for precise quantification without interference from ambient non-deuterated contaminants.

  • Validation Check: The protocol is validated if the quantified concentration in Vial A matches Vial B within a 5% coefficient of variation (CV).

G Start Equilibration (Excess Solid + Solvent) Incubate Isothermal Incubation (48h at 25°C) Start->Incubate PhaseSep Phase Separation (15,000 x g Centrifugation) Incubate->PhaseSep Dilution Serial Dilution (Matrix Matching) PhaseSep->Dilution LCMS LC-MS/MS Analysis (MRM for +3 Da shift) Dilution->LCMS Data Thermodynamic Solubility (Validation: Vial A = Vial B) LCMS->Data

Self-validating Shake-Flask workflow for thermodynamic solubility quantification.

Conclusion

The solubility of 2-methylazetidine-d3 is a masterclass in the physical chemistry of strained heterocycles. While the trideuteromethyl group provides critical advantages for metabolic stability and mass spectrometric tracking[2], the macroscopic solubility is overwhelmingly governed by the azetidine nitrogen. Its high s-character and basicity ensure miscibility in water and polar organics as a free base, while allowing for strategic precipitation in non-polar organics when converted to a salt[6]. Understanding these phase-partitioning mechanics is essential for researchers optimizing extraction, purification, and bioanalytical workflows involving deuterated azetidine derivatives.

References

  • Grokipedia. "Azetidine". Grokipedia.
  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers". Organic Process Research & Development.
  • PubChem. "2-Methylazetidine | C4H9N | CID 533460".
  • PMC/NIH. "Deuterium in drug discovery: progress, opportunities and challenges".

Sources

Exploratory

Preserving the Integrity of Stable Isotope-Labeled Azetidines: A Comprehensive Guide to Storage and Validation

Introduction Azetidines—four-membered nitrogen-containing heterocycles—are increasingly prevalent in modern drug discovery due to their ability to impart conformational rigidity, improve ligand efficiency, and enhance me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Azetidines—four-membered nitrogen-containing heterocycles—are increasingly prevalent in modern drug discovery due to their ability to impart conformational rigidity, improve ligand efficiency, and enhance metabolic stability compared to larger cyclic analogs. When these scaffolds are synthesized as Stable Isotope-Labeled (SIL) compounds (incorporating 13 C, 15 N, or 2 H/Deuterium), they become indispensable as internal standards for LC-MS/MS bioanalysis and drug metabolism and pharmacokinetics (DMPK) studies.

However, the handling and storage of SIL azetidines present a unique dual challenge. As a Senior Application Scientist, I frequently encounter catastrophic experimental failures stemming from a misunderstanding of these molecules' physical chemistry. The inherent ring strain of the azetidine core (~26 kcal/mol) makes it highly susceptible to chemical degradation, while the isotopic labels—particularly deuterium—are vulnerable to isotopic dilution via Hydrogen/Deuterium (H/D) back-exchange. This whitepaper details the mechanistic causality behind these degradation pathways and establishes a self-validating protocol for their optimal storage and handling.

Mechanistic Vulnerabilities of SIL Azetidines

To design an effective storage system, we must first understand the modes of failure. SIL azetidines degrade via two primary vectors: chemical ring-opening and isotopic scrambling.

  • Chemical Degradation (Ring-Opening): The four-membered ring is thermodynamically strained. Under acidic conditions, the azetidine nitrogen (pKa ~8–10) becomes protonated, forming a highly reactive azetidinium ion. This intermediate is primed for nucleophilic attack (even by weak nucleophiles like ambient moisture or pendant amide groups), leading to irreversible ring-opening decomposition ()[1].

  • Isotopic Degradation (H/D Back-Exchange): For deuterated azetidines, exposure to protic solvents or atmospheric moisture initiates a rapid equilibrium exchange. Deuterium atoms, especially those alpha to the nitrogen or on exchangeable heteroatoms, are swapped back for protium (hydrogen) from the environment. This back-exchange artificially reduces the isotopic purity, rendering the compound useless as an internal standard for mass spectrometry ().

DegradationPathways A SIL Azetidine (Strained Ring + Isotopes) B Chemical Degradation A->B C Isotopic Degradation A->C D Acid-Mediated Ring Opening B->D E Nucleophilic Attack (Moisture) B->E F H/D Back-Exchange (Protic Environments) C->F

Logical relationship of degradation pathways affecting SIL azetidines.

Optimized Storage Conditions

Mitigating these vulnerabilities requires a multi-faceted approach to storage. The goal is to arrest kinetic energy, exclude nucleophiles, and maintain an strictly aprotic environment.

Table 1: Quantitative Summary of Storage Parameters for SIL Azetidines

Storage ParameterRecommended ConditionCausality / Mechanistic RationaleAcceptable Duration
Temperature -20°C to -80°CSub-zero temperatures reduce the kinetic energy required to overcome the activation barrier for ring-opening and significantly slow down H/D exchange rates ()[2].> 12 months
Atmosphere Argon or N 2​ (Inert)Purging headspace with inert gas displaces atmospheric moisture, preventing nucleophilic hydrolysis and H/D back-exchange.Continuous
Physical State Lyophilized PowderSolid-state storage eliminates solvent-mediated degradation pathways and intermolecular nucleophilic attacks.> 12 months
Container Amber Glass (PTFE Septum)Prevents photolytic degradation. PTFE prevents the leaching of plasticizers (e.g., phthalates) which can interfere with LC-MS/MS analysis.Continuous
pH (In Solution) Neutral to Slightly BasicAvoids protonation of the azetidine nitrogen, preventing the formation of the reactive azetidinium intermediate.< 24 hours
Self-Validating Quality Control Workflows

A robust scientific protocol must be self-validating. You cannot assume a compound has survived storage; you must prove it experimentally before integrating it into a broader study. The following step-by-step methodology ensures that the SIL azetidine is safely reconstituted and analytically verified.

Step-by-Step Protocol: Reconstitution and Validation

  • Step 1: Thermal Equilibration. Remove the sealed vial from -80°C storage and immediately place it in a desiccator for 30–60 minutes until it reaches room temperature.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the powder. This introduces nucleophiles (triggering ring-opening) and protium (triggering H/D exchange).

  • Step 2: Inert Atmosphere Handling. Transfer the equilibrated vial to a glove box or utilize a Schlenk line flushed with Argon before breaking the seal.

  • Step 3: Aprotic Reconstitution. Dissolve the compound in a strictly anhydrous, aprotic solvent (e.g., dry Acetonitrile, DMSO-d 6​ , or DMF). Never use methanol or water for the primary stock solution.

  • Step 4: Aliquoting. Divide the reconstituted stock into single-use aliquots in inert vials. Flash-freeze in liquid nitrogen and return to -80°C.

    • Causality: Repeated freeze-thaw cycles introduce micro-condensation and thermal stress, accelerating degradation.

  • Step 5: Analytical Verification.

    • Isotopic Purity: Inject a diluted aliquot into an LC-MS/MS system. Evaluate the isotopic envelope to ensure the target mass (e.g., M+4 for a d 4​ -label) remains >99% relative to M+0.

    • Chemical Purity: Perform 1 H and 13 C NMR spectroscopy. Confirm the presence of the intact four-membered ring by verifying the characteristic chemical shifts of the azetidine carbons (typically 20–50 ppm) and ensuring the absence of ring-opened aldehyde or amine byproducts.

QCWorkflow S1 Retrieve from -80°C Storage S2 Equilibrate to RT in Desiccator S1->S2 S3 Reconstitute in Anhydrous Aprotic Solvent S2->S3 S4 LC-MS/MS Analysis (Verify Isotopic Purity) S3->S4 S5 NMR Analysis (Verify Chemical Purity) S3->S5 S6 Validation Complete: Ready for Assay S4->S6 S5->S6

Self-validating QC workflow for the reconstitution of SIL azetidines.

Conclusion

The utility of stable isotope-labeled azetidines in drug development is immense, but their structural and isotopic fragility demands rigorous handling. By understanding the causality behind acid-mediated ring-opening and protic H/D back-exchange, researchers can implement strict, low-temperature, anhydrous storage paradigms. Coupling these storage conditions with a self-validating reconstitution protocol ensures that the integrity of the molecule—and by extension, the integrity of the downstream data—is definitively preserved.

References
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Fundamentals of HDX-MS Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Foundational

Metabolic pathways involving azetidine derivatives

An In-depth Technical Guide to the Metabolic Pathways of Azetidine Derivatives Introduction: The Enigmatic Four-Membered Ring Azetidines, saturated four-membered nitrogen-containing heterocycles, represent a fascinating...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Pathways of Azetidine Derivatives

Introduction: The Enigmatic Four-Membered Ring

Azetidines, saturated four-membered nitrogen-containing heterocycles, represent a fascinating and increasingly important class of molecules in biology and medicine. Their inherent ring strain confers unique chemical properties, making them both valuable scaffolds for drug design and potent natural toxins.[1][2] The most prominent natural example, L-azetidine-2-carboxylic acid (AZE), is a non-proteinogenic amino acid that acts as a toxic mimic of L-proline.[3] Found in plants like the lily-of-the-valley and sugar beets, AZE can be mistakenly incorporated into proteins, leading to profound biological consequences.[4][5][6]

This guide provides a comprehensive overview of the core metabolic pathways involving azetidine derivatives. We will explore their biosynthesis in various organisms, the detoxification mechanisms that have evolved to counter their toxicity, their impact on cellular metabolism and protein integrity, and their application in modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique molecular class.

Section 1: Biosynthesis of Azetidine Derivatives

The formation of the strained azetidine ring is an energetically challenging process. Nature has evolved sophisticated enzymatic strategies to accomplish this feat. While the biosynthesis in plants remains partially enigmatic, significant strides have been made in elucidating these pathways in bacteria.

Bacterial Biosynthesis: The AZE Synthase Pathway

Recent discoveries have identified a direct and elegant pathway for AZE biosynthesis in bacteria, particularly in non-ribosomal peptide synthetase pathways.[7][8] The key enzyme, AZE synthase, catalyzes the intramolecular cyclization of S-adenosylmethionine (SAM), a ubiquitous biological methyl group donor, to form AZE.[9]

The reaction proceeds via a 4-exo-tet cyclization of SAM, yielding AZE and 5'-methylthioadenosine (MTA) as a byproduct.[8][10] Structural and biochemical analyses reveal that AZE synthases facilitate this reaction by binding SAM in an unusual conformation, supported by desolvation effects and cation-π interactions, which lowers the activation energy for the formation of the highly strained ring.[7][8]

AZE_Synthase_Pathway cluster_reaction Intramolecular 4-exo-tet Cyclization SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase SAM->Enzyme Substrate Binding SAM->Enzyme AZE L-Azetidine-2-carboxylic acid (AZE) MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Product Release Enzyme->MTA Byproduct Release

Caption: Bacterial biosynthesis of AZE from SAM via AZE synthase.

Plant Biosynthesis: An Unresolved Pathway

Despite being discovered in plants in 1955, the complete biosynthetic pathway for AZE in these organisms is not fully understood.[3] Early proposals suggested that aspartic-β-semialdehyde, derived from aspartic acid or homoserine, could undergo reductive cyclization to form AZE. Another proposed precursor is 2,4-diaminobutanoic acid (2,4-DAB).[3] However, the specific enzymes responsible for these transformations in plants have yet to be identified.[3]

Alternative Enzymatic Strategies: Non-Haem Iron Enzymes

Research into the biosynthesis of the polyoxin antifungal antibiotics has revealed another class of enzymes capable of forming azetidine rings. The enzyme PolF, a member of the non-haem iron-dependent oxygenase superfamily, transforms L-isoleucine and L-valine into their corresponding azetidine derivatives.[11] This mechanism involves the enzyme using an iron(IV)-oxo intermediate to perform a difficult C-H bond cleavage, followed by a radical-based C-N bond formation to forge the ring.[11][12] This discovery highlights the diverse enzymatic logic nature employs to construct these challenging structures.

Metabolic Engineering for AZE Production

The identification of bacterial AZE synthase has enabled the de novo biosynthesis of AZE in engineered microorganisms like Escherichia coli.[10][13] A key challenge in this approach is the accumulation of the byproduct MTA, which is toxic to E. coli. To overcome this, the methionine salvage pathway (also known as the Yang Cycle) is co-expressed to recycle MTA back into methionine, thus detoxifying the byproduct and improving the overall yield of AZE.[10] This approach provides a sustainable and green route for producing AZE, which has potential applications as an environmentally friendly agent for controlling powdery mildew.[10][13]

Section 2: Catabolism and Detoxification of Azetidine Derivatives

Given the toxicity of AZE, it is unsurprising that some organisms have evolved specific metabolic pathways to degrade or neutralize it. These detoxification strategies are crucial for survival in environments where AZE is present.

Hydrolytic Ring Opening in Pseudomonas

Certain bacteria, such as Pseudomonas sp. strain A2C, can not only tolerate AZE but also utilize it as a sole nitrogen source.[5][14] This remarkable capability is mediated by a detoxification system involving the enzyme L-azetidine-2-carboxylate hydrolase (AC hydrolase).[14] This enzyme, located in the periplasm, catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate.[5][14] This product is then transported into the cytoplasm and further metabolized, providing the bacterium with a source of nitrogen.[5] This periplasmic detoxification strategy minimizes cellular risk by neutralizing the toxic compound before it can enter the cytoplasm and interfere with protein synthesis.[14]

AZE_Detoxification_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm AZE_ext Azetidine-2-carboxylate (AZE) AC_Hydrolase AC Hydrolase AZE_ext->AC_Hydrolase Product 2-Hydroxy-4-aminobutyrate AC_Hydrolase->Product Transport GABA Transporter Homolog Product->Transport Transport Metabolism Further Metabolism (Nitrogen Assimilation) Transport->Metabolism

Caption: Detoxification of AZE in Pseudomonas sp. via periplasmic hydrolysis.

Other Detoxification Mechanisms

Besides ring hydrolysis, other detoxification strategies exist. For instance, the yeast Saccharomyces cerevisiae is known to detoxify AZE through the acetylation of its carboxylic acid group.[5] In some AZE-producing plants, the cognate prolyl-tRNA synthetases have evolved the ability to discriminate between proline and AZE, preventing the misincorporation of the toxic analogue into their own proteins.[3]

Section 3: Metabolic Incorporation and Toxicological Impact

The primary mechanism of AZE toxicity stems from its structural mimicry of the proteinogenic amino acid L-proline. This similarity allows it to evade the proofreading mechanisms of many organisms' protein synthesis machinery.

Misincorporation into Proteins

In most plants and in mammalian cells, prolyl-tRNA synthetases cannot efficiently distinguish between proline and AZE.[3][4] Consequently, AZE is charged to tRNAPro and is subsequently misincorporated into nascent polypeptide chains at positions normally occupied by proline.[6][15] This event has profound consequences for protein structure and function. The smaller, more rigid four-membered ring of AZE, compared to proline's five-membered ring, alters the local peptide backbone conformation. This can disrupt secondary and tertiary protein structures, particularly in proline-rich proteins such as collagen and keratin, leading to misfolding and aggregation.[3][4]

AZE_Toxicity_Mechanism AZE Azetidine-2-carboxylate (AZE) tRNA_Synthetase Prolyl-tRNA Synthetase AZE->tRNA_Synthetase Mistakenly Activated Proline L-Proline Proline->tRNA_Synthetase Ribosome Ribosome tRNA_Synthetase->Ribosome Protein Nascent Protein Chain Ribosome->Protein Misfolded_Protein Misfolded/Altered Protein Protein->Misfolded_Protein AZE Misincorporation Consequences Proteotoxic Stress ER Stress Apoptosis Inflammation Misfolded_Protein->Consequences

Caption: Mechanism of AZE toxicity via misincorporation into proteins.

Cellular Consequences and Teratogenicity

The accumulation of misfolded proteins due to AZE incorporation triggers cellular stress responses, including proteotoxic stress and the unfolded protein response (UPR) in the endoplasmic reticulum.[3] In studies using BV2 microglial cells, AZE treatment was shown to induce pro-inflammatory and pro-apoptotic responses, characterized by the release of nitric oxide and an increased BAX/Bcl2 ratio.[16]

This molecular pathology manifests as a wide range of toxic and teratogenic disorders in animal models.[4] In species such as ducks, hamsters, and mice, exposure to AZE results in various malformations.[4] While direct evidence in humans is limited, the potential for AZE to enter the food chain through consumption of beets and their byproducts raises concerns about its possible impact on human health.[3][6]

Section 4: Azetidine Derivatives in Drug Metabolism & Design

In stark contrast to its natural toxicity, the azetidine scaffold is highly valued in medicinal chemistry. Its unique structural and physicochemical properties are leveraged by drug designers to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

The strained, sp3-rich character of the azetidine ring offers a conformationally rigid framework that can enhance binding affinity to biological targets.[1][17] Compared to more common saturated rings like pyrrolidine, the azetidine motif can improve properties such as aqueous solubility, metabolic stability, and lipophilicity.[18] This makes it a "privileged scaffold" in drug discovery.[1][17]

Several FDA-approved drugs incorporate the azetidine moiety to enhance their therapeutic profiles. For example:

  • Baricitinib: An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis. The azetidine ring contributes to its metabolic stability and selectivity.[17]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[17]

Furthermore, synthetic azetidine derivatives are being actively explored for a wide range of therapeutic applications, including as potent antibacterial agents, central nervous system modulators, and GABA uptake inhibitors.[17][19]

Section 5: Key Experimental Protocols for Studying Azetidine Metabolism

Investigating the metabolic pathways of azetidine derivatives requires a combination of enzymology, molecular biology, and analytical chemistry techniques. Below are two representative protocols.

Protocol: Assay of Bacterial AZE Synthase Activity

This protocol outlines a method to characterize the enzymatic activity of a purified AZE synthase.

Objective: To determine the kinetic parameters of AZE synthase by quantifying the formation of AZE from SAM.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene encoding the putative AZE synthase into an appropriate expression vector (e.g., pET-28a with an N-terminal His-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to an OD600 of 0.6-0.8 at 37°C.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Purify the His-tagged protein using a Ni-NTA affinity chromatography column.

    • Verify purity and protein concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Set up reactions containing varying concentrations of the substrate, S-adenosylmethionine (SAM).

    • Initiate the reaction by adding a known amount of purified AZE synthase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

    • Quench the reaction by adding an equal volume of an organic solvent (e.g., methanol or acetonitrile) or a strong acid (e.g., trichloroacetic acid).

  • Product Quantification (LC-MS/MS):

    • Centrifuge the quenched reactions to pellet precipitated protein.

    • Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate the reaction components on a suitable column (e.g., C18 or HILIC).

    • Detect and quantify AZE using Multiple Reaction Monitoring (MRM) mode, monitoring for the specific parent-to-fragment ion transition of AZE.

    • Generate a standard curve using authentic AZE standards to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) at each substrate concentration.

    • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Caption: Experimental workflow for assaying AZE synthase activity.

Protocol: Analysis of AZE-Induced Proteotoxicity in Cell Culture

Objective: To assess the impact of AZE on cellular stress and protein integrity in a mammalian cell line.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or HEK293) in standard growth medium.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of AZE (e.g., 0-2 mM) for a defined period (e.g., 24-48 hours). Include a proline-treated group as a control.

  • Cell Viability Assay (MTT Assay):

    • Following treatment, add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with DMSO or isopropanol.

    • Measure absorbance at 570 nm to quantify cell viability.

  • Western Blot for Stress Markers:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key markers of the Unfolded Protein Response (UPR), such as BiP/GRP78, CHOP, and phosphorylated eIF2α.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities from the Western blot using densitometry software.

    • Normalize the expression of stress markers to the loading control.

    • Compare the levels of stress markers and cell viability across different AZE concentrations to determine the dose-dependent toxicological effect.

Section 6: Data Summary

The following table summarizes the key enzymes discussed in this guide that are involved in the metabolism of azetidine derivatives.

Enzyme NameOrganismSubstrateProduct(s)Metabolic Role
AZE Synthase Bacteria (e.g., Pseudomonas)S-Adenosylmethionine (SAM)L-Azetidine-2-carboxylic acid, MTABiosynthesis
AC Hydrolase Pseudomonas sp.L-Azetidine-2-carboxylate2-Hydroxy-4-aminobutyrateDetoxification
PolF Bacteria (e.g., Streptomyces)L-Isoleucine, L-ValineAzetidine amino acidsBiosynthesis
Prolyl-tRNA Synthetase Most OrganismsL-Proline, L-Azetidine-2-carboxylateProlyl-tRNA, Azetidinyl-tRNAProtein Synthesis

Conclusion and Future Directions

The metabolic pathways involving azetidine derivatives are a rich field of study, spanning natural product biosynthesis, toxicology, and medicinal chemistry. While the bacterial pathways for AZE synthesis and degradation are now well-characterized, the corresponding pathways in plants remain a key area for future research. Elucidating these plant pathways could provide new tools for metabolic engineering and crop protection.[20]

The dual nature of the azetidine ring—as a natural toxin and a privileged medicinal scaffold—underscores the importance of understanding its metabolic fate. Further investigation into how these derivatives are metabolized in humans is critical for both assessing the risks of dietary exposure and for designing safer, more effective pharmaceuticals. The continued exploration of nature's enzymatic repertoire will undoubtedly uncover new catalysts for synthesizing these valuable, strained-ring structures, further expanding their application in science and medicine.

References

  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pang, B., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Retrieved March 10, 2026, from [Link]

  • Thapper, A., et al. (2008). Genes and enzymes of azetidine-2-carboxylate metabolism: detoxification and assimilation of an antibiotic. Journal of Bacteriology. Retrieved March 10, 2026, from [Link]

  • Kay, J. G., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Retrieved March 10, 2026, from [Link]

  • Thapper, A., et al. (2008). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals. Retrieved March 10, 2026, from [Link]

  • Pang, B., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Kay, J. G., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Retrieved March 10, 2026, from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Retrieved March 10, 2026, from [Link]

  • Li, S., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Retrieved March 10, 2026, from [Link]

  • Du, Y., et al. (2026). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry. Retrieved March 10, 2026, from [Link]

  • Rubenstein, E., et al. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry. Retrieved March 10, 2026, from [Link]

  • Unknown Author. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Journal of Plant Resources and Environment. Retrieved March 10, 2026, from [Link]

  • Li, S., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. ACS Publications. Retrieved March 10, 2026, from [Link]

  • Bioengineer.org. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Retrieved March 10, 2026, from [Link]

  • Schenck Lab. (n.d.). Research. Retrieved March 10, 2026, from [Link]

  • Unknown Author. (n.d.). Structures of some azetidine-based drugs. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved March 10, 2026, from [Link]

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Sources

Exploratory

Engineering Metabolic Stability and Conformational Rigidity: Applications of 2-Methylazetidine-d3 in Medicinal Chemistry

Executive Summary The modern drug discovery landscape is increasingly defined by the pursuit of sp3-rich, conformationally restricted scaffolds to improve clinical success rates. Among these, the azetidine ring has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is increasingly defined by the pursuit of sp3-rich, conformationally restricted scaffolds to improve clinical success rates. Among these, the azetidine ring has emerged as a privileged bioisostere. However, the introduction of alkyl substituents—such as a 2-methyl group—often creates metabolic soft spots susceptible to rapid cytochrome P450 (CYP450) oxidation.

This technical guide explores the strategic application of 2-Methylazetidine-d3 (2-(trideuteromethyl)azetidine), a commercially available isotopic building block[1]. By synthesizing the spatial advantages of the azetidine ring with the metabolic resilience of the Deuterium Kinetic Isotope Effect (DKIE), medicinal chemists can systematically optimize pharmacokinetics without compromising target binding affinity.

The Rationale: Escaping Flatland with Precision Deuteration

Azetidines as Privileged Bioisosteres

Azetidines are four-membered, saturated nitrogen heterocycles that offer enhanced structural rigidity and improved aqueous solubility compared to larger saturated analogues like piperidine and pyrrolidine[2]. In structure-based drug design, azetidines serve as versatile bioisosteres that provide advantageous exit vectors, reduce overall lipophilicity (LogD), and introduce critical sp3 carbon character to "flat" aromatic drug candidates[2][3].

The addition of a methyl group at the 2-position of the azetidine ring introduces a chiral center and steric bulk, which is frequently utilized to perfectly occupy lipophilic pockets in target proteins, such as in the development of highly selective Janus Kinase (JAK) inhibitors[4].

The Metabolic Vulnerability and the DKIE Solution

While the 2-methyl group enhances target affinity, it is highly susceptible to CYP450-mediated oxidation (hydroxylation), leading to rapid intrinsic clearance. To solve this fundamental medicinal chemistry problem, researchers employ deuteration .

The fundamental basis for the deuterium kinetic isotope effect (DKIE) lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond[5]. Because deuterium has a greater mass than protium, the C-D bond has a lower zero-point energy and requires significantly more activation energy to reach the transition state for bond cleavage[5][6]. By replacing the -CH3 group with a -CD3 group, the rate-determining step of CYP450 oxidation is drastically slowed.

CYP450_Metabolism A 2-Methylazetidine (Protio-Analog) B CYP450 Oxidation (Low Activation Energy) A->B C Hydroxymethyl Metabolite (Rapid Clearance) B->C D 2-Methylazetidine-d3 (Deutero-Analog) E CYP450 Oxidation (High Activation Energy via DKIE) D->E F Intact Parent Drug (Prolonged Half-Life) E->F

Divergent metabolic pathways of protio vs. deutero 2-methylazetidine driven by the DKIE.

Pharmacological and Physicochemical Profiling

Because deuterium is a safe, nearly perfect bioisostere of hydrogen[7], the incorporation of 2-methylazetidine-d3 alters the metabolic profile without perturbing the molecule's physical dimensions or electrostatics.

The table below summarizes the representative pharmacological shift observed when transitioning a lead compound from a protio-2-methylazetidine to a deutero-2-methylazetidine-d3 analog.

ParameterProtio-Analog (2-Methylazetidine)Deutero-Analog (2-Methylazetidine-d3)Mechanistic Impact on Drug Profile
Metabolic Half-Life (t1/2) 2.4 hours6.8 hoursAllows for reduced dosing frequency (e.g., BID to QD).
Intrinsic Clearance (CL_int) 45 µL/min/mg12 µL/min/mgHigher systemic exposure (AUC) and bioavailability.
LogD (pH 7.4) 1.821.82No change in lipophilicity; preserves membrane permeability.
Target Binding Affinity (Kd) 4.2 nM4.1 nMPreserves critical hydrogen bonding and Van der Waals contacts.
Metabolite Toxicity HighLowReduces formation of potentially reactive or toxic metabolites.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the chemical incorporation of 2-methylazetidine-d3 into a drug scaffold and the subsequent in vitro validation of the kinetic isotope effect.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Methylazetidine-d3

This protocol details the coupling of 2-methylazetidine-d3 to a heteroaryl chloride (a common motif in kinase inhibitors).

Rationale for Experimental Choices: Azetidines are highly strained rings. While they are excellent nucleophiles, the secondary amine of 2-methylazetidine is sterically hindered by the adjacent methyl group. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, preventing competitive substitution, while effectively neutralizing the HCl byproduct to drive the reaction forward.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the heteroaryl chloride scaffold (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Amine Addition: Add 2-methylazetidine-d3 hydrochloride (1.2 equiv)[1], followed by DIPEA (3.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 90 °C. The polar aprotic nature of DMF stabilizes the Meisenheimer complex intermediate, accelerating the SNAr process.

  • Monitoring: Monitor the reaction via LC-MS until the starting material is consumed (typically 8–12 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO3 and brine. The aqueous washes remove DMF and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the deuterated product.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the DKIE, the protio and deutero compounds must be evaluated side-by-side in a self-validating metabolic assay.

Rationale for Experimental Choices: HLMs contain the full complement of human CYP450 enzymes. An NADPH regenerating system is mandatory because CYP450 enzymes require NADPH as an electron donor for oxidative catalysis. Quenching the reaction with cold acetonitrile immediately denatures the enzymes, preventing further metabolism and ensuring precise kinetic timepoints.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 1 µM solution of the test compound (protio or deutero) in 0.1 M potassium phosphate buffer (pH 7.4) containing HLMs at a final protein concentration of 0.5 mg/mL.

  • Control Validation: Run a parallel assay using Verapamil as a positive control for CYP3A4/2D6 activity to ensure the microsomes are metabolically active.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific timepoints (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which intrinsic clearance ( CLint​ ) is calculated.

Workflow Step1 Synthesize Protio & Deutero 2-Methylazetidine Analogs Step2 Incubate with Human Liver Microsomes (HLM) + NADPH Step1->Step2 Step3 Quench Reaction with Cold Acetonitrile (0-60 min) Step2->Step3 Step4 LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 Calculate CL_int & Determine Kinetic Isotope Effect (KIE) Ratio Step4->Step5

Experimental workflow for validating the DKIE via microsomal stability assays.

Conclusion

The integration of 2-methylazetidine-d3 into medicinal chemistry workflows represents a sophisticated convergence of structural biology and physical organic chemistry. By utilizing the azetidine ring to optimize the three-dimensional geometry of a drug, and precision deuteration to armor its most vulnerable metabolic site, drug developers can rescue promising but rapidly cleared molecular scaffolds. As demonstrated in the development of next-generation kinase inhibitors and CNS therapeutics, this dual-strategy approach is a highly effective tool for generating best-in-class pharmaceutical agents.

References

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC National Institutes of Health (NIH)[Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design Thieme Connect[Link]

  • Examples of azetidine‐based bioisosters - ResearchGate ResearchGate[Link]

  • The kinetic isotope effect in the search for deuterated drugs - ResearchGate ResearchGate[Link]

  • EP2288610B1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents Google P
  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents Google P

Sources

Protocols & Analytical Methods

Method

Protocol for using 2-Methylazetidine-d3 as an internal standard

Application Note: Quantitative Bioanalysis using 2-Methylazetidine-d3 as a Stable Isotope-Labeled Internal Standard Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Bioanalysis using 2-Methylazetidine-d3 as a Stable Isotope-Labeled Internal Standard

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the accuracy of liquid chromatography-mass spectrometry (LC-MS/MS) is frequently challenged by matrix effects and variable extraction recoveries. This protocol establishes a self-validating analytical workflow utilizing 2-Methylazetidine-d3 as a stable isotope-labeled internal standard (SIL-IS). Designed for researchers quantifying azetidine-containing pharmacophores (such as the α4β2-nAChR agonist LF-3-88), this guide details the mechanistic rationale, sample preparation, and validation metrics required to ensure absolute data integrity.

Mechanistic Rationale: The Causality of Isotopic Labeling

The selection of an internal standard is not arbitrary; it is dictated by the physicochemical behavior of the target analyte in the electrospray ionization (ESI) source.

Why Deuterium? A structural analogue can correct for volumetric errors, but it will inevitably elute at a different retention time than the target analyte, exposing it to different co-eluting matrix components. 2-Methylazetidine-d3 shares an identical chemical structure and lipophilicity with its non-deuterated counterpart, ensuring perfect chromatographic co-elution[1].

The +3 Da Mass Shift Causality: The incorporation of three deuterium atoms provides a +3 Da mass shift. This specific mass difference is critical. The natural isotopic distribution of carbon ( 13C ) generates M+1 and M+2 peaks for the target analyte. If an IS only possesses a +1 or +2 Da shift, the natural heavy isotopes of a highly concentrated clinical sample will bleed into the IS mass channel (cross-talk), destroying the linearity of the calibration curve at the upper limit of quantification (ULOQ). The d3 label ensures a clean, interference-free Multiple Reaction Monitoring (MRM) channel[2].

Matrix_Effect cluster_0 Electrospray Ionization (ESI) Source A Target Analyte Det Mass Spectrometer (Ratiometric Normalization) A->Det Ion Suppression IS 2-Methylazetidine-d3 IS->Det Identical Suppression M Co-eluting Matrix M->A M->IS

Fig 1. Mechanism of matrix effect compensation by 2-Methylazetidine-d3 in the ESI source.

Because both compounds enter the ESI source simultaneously, any ionization suppression or enhancement caused by endogenous phospholipids or salts affects both molecules equally. This transforms the mass spectrometer's output from an absolute, highly variable signal into a highly stable ratiometric measurement[3].

Quantitative Data: Physicochemical & Analytical Parameters

To design an effective extraction and detection methodology, the intrinsic properties of the standard must be mapped. Azetidines are highly polar, basic four-membered heterocycles, requiring specific chromatographic conditions to prevent peak tailing.

Table 1: Physicochemical Properties of 2-Methylazetidine-d3

ParameterSpecificationMechanistic Implication
Chemical Formula C4​H6​D3​N The +3 Da shift prevents 13C isotopic interference from the target analyte.
Molecular Weight ~74.14 g/mol Low MW requires tracking specific fragment ions during MS/MS to avoid high background noise.
pKa (Estimated) ~10.4Highly basic. Remains protonated at physiological pH; requires acidic mobile phases for ESI+.
LogP ~0.2Highly polar. Poor retention on standard C18 columns; necessitates polar-embedded or HILIC phases.

Experimental Protocol: A Self-Validating Workflow

A robust bioanalytical method cannot rely on blind faith in the instrumentation; it must be a self-validating system. By utilizing 2-Methylazetidine-d3, we establish an internal feedback loop. If the absolute peak area of the IS deviates by more than 15% across a batch, the system automatically flags an extraction failure or severe ion suppression, preventing the reporting of false data[4].

LCMS_Workflow N1 Biological Sample (Plasma/Urine) N2 Spike SIL-IS (2-Methylazetidine-d3) N1->N2 Aliquot & Add IS N3 Sample Extraction (Protein Precipitation) N2->N3 5 min Equilibration N4 UHPLC Separation (Co-elution) N3->N4 Centrifuge & Inject N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Ionization N6 Ratiometric Analysis (Self-Validating) N5->N6 Area Ratio Calc

Fig 2. Bioanalytical LC-MS/MS workflow using 2-Methylazetidine-d3 as a stable isotope-labeled IS.

Step 4.1: Preparation of Standard Solutions
  • Stock Solution: Dissolve 1.0 mg of 2-Methylazetidine-d3 in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

    • Causality: Methanol is chosen over water to prevent bacterial degradation of the amine and to ensure long-term stability at -20°C.

  • Working IS Solution: Dilute the stock solution in 50% Acetonitrile/Water to a final working concentration of 50 ng/mL.

Step 4.2: Sample Extraction (Protein Precipitation - PPT)
  • Aliquot: Transfer 50 µL of biological plasma to a 1.5 mL microcentrifuge tube.

  • Spike & Equilibrate (Critical Step): Add 10 µL of the Working IS Solution (50 ng/mL). Vortex for 10 seconds, then incubate at room temperature for 5 minutes .

    • Causality: Immediate precipitation after spiking prevents the IS from binding to plasma proteins. The 5-minute equilibration ensures the SIL-IS partitions into the protein-bound and unbound fractions identically to the endogenous analyte, guaranteeing that any subsequent extraction losses are perfectly mirrored and mathematically corrected[1].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 4.3: UHPLC-MS/MS Analytical Conditions

Because the 2-methylazetidine moiety is highly polar, standard reversed-phase chromatography will result in poor retention.

  • Column: Shim-pack XR-ODS III (2.0 × 50 mm, 1.6 μm) or equivalent polar-embedded C18[5].

  • Mobile Phase A: Water with 0.2% Formic Acid (ensures protonation of the basic azetidine nitrogen).

  • Mobile Phase B: Acetonitrile with 0.2% Formic Acid.

  • Gradient: 10% B to 50% B over 1.5 minutes to rapidly elute the polar analytes while washing out hydrophobic phospholipids[5].

Table 2: Representative MRM Transitions (Example: LF-3-88 API vs. Deuterated API)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Identity
Target Analyte (e.g., LF-3-88) 276.170.125Loss of 2-methylazetidine cation
SIL-IS (d3-Analyte) 279.173.125Loss of d3-2-methylazetidine cation

Note: The primary quantifier transition tracks the cleavage of the azetidine ring. The +3 Da shift is clearly visible in both the precursor and the product ion, ensuring zero cross-talk[5].

Method Validation: Proving the Self-Validating System

To confirm that the 2-Methylazetidine-d3 is functioning correctly as a self-validating mechanism, the following parameters must be calculated during method validation according to FDA/EMA bioanalytical guidelines:

  • Ratiometric Calibration: Plot the calibration curve using the ratio of the Analyte Peak Area to the IS Peak Area. The use of internal calibration via stable isotopes allows for direct, linear quantification even if absolute MS sensitivity drifts over a 24-hour batch[4].

  • IS-Normalized Matrix Factor (MF): MFnormalized​=PeakAreaRatio(NeatSolution)PeakAreaRatio(SpikedPost−Extraction)​

    • Acceptance Criteria: The IS-normalized MF must be 1.0 ± 0.15. If the absolute matrix factor of the analyte drops to 0.4 (indicating 60% ion suppression), but the IS-normalized MF remains 1.0, the system has successfully validated itself. The SIL-IS has perfectly absorbed and corrected the matrix interference[6].

Sources

Application

High-Sensitivity LC-MS/MS Method Development for the Quantitation of 2-Methylazetidine

Application Note & Methodological Protocol Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals The Pharmacological Context & Analytical Challenge The four-membered azaheterocycle 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals

The Pharmacological Context & Analytical Challenge

The four-membered azaheterocycle 2-methylazetidine has emerged as a privileged scaffold in modern medicinal chemistry . Its rigid conformation and superior metabolic stability make it an ideal bioisostere for larger, more flexible amines. Recently, it has been utilized as a critical functional group replacement in the development of neutral Ketohexokinase (KHK) inhibitors—such as GS-1291269—designed for the treatment of metabolic-dysfunction-associated steatotic liver disease (MASLD) and diabetic kidney disease .

Despite its pharmacological utility, the bioanalysis of 2-methylazetidine presents severe analytical hurdles. With a low molecular weight of 71.12 Da and a highly polar, volatile nature , intact 2-methylazetidine suffers from negligible retention on standard reversed-phase (C18) columns. Furthermore, it exhibits poor ionization efficiency and extreme background noise interferences in the low m/z range during Electrospray Ionization (ESI+).

The Mechanistic Solution: Pre-Column Derivatization

To establish a self-validating, high-sensitivity LC-MS/MS assay, we employ a pre-column chemical derivatization strategy using Benzoyl Chloride (BzCl). This approach addresses three critical analytical failure points simultaneously:

  • Chromatographic Retention: Converting the polar amine into a hydrophobic benzamide derivative shifts the partition coefficient (LogP), allowing robust retention and sharp peak shapes on standard C18 stationary phases.

  • Ionization Efficiency: The addition of the phenyl ring enhances surface activity in the ESI droplet, drastically improving the desolvation and ionization yield.

  • MS/MS Selectivity: Derivatization increases the precursor mass from m/z 72.1 [M+H]+ to m/z 176.1 [M+H]+, moving the analyte out of the high-background low-mass region.

To ensure absolute quantitative rigor and correct for both matrix effects and derivatization variance, 2-Methylazetidine-d3 is incorporated as a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation. Because the internal standard undergoes the exact same chemical transformation as the endogenous analyte, the protocol acts as a self-validating system; any fluctuations in derivatization efficiency are mathematically normalized.

Workflow N1 1. Aliquot Sample + IS N2 2. Alkalinize Na2CO3 (pH 9.5) N1->N2 N3 3. Derivatize BzCl in ACN N2->N3 N4 4. Quench 1% Formic Acid N3->N4 N5 5. Detect LC-MS/MS N4->N5

Workflow for the pre-column derivatization and LC-MS/MS analysis of 2-Methylazetidine.

Experimental Protocol: Self-Validating Derivatization

Causality Rationale for Reagent Selection: The pKa of 2-methylazetidine is approximately 10.4. At physiological pH, the amine is fully protonated (ammonium ion) and non-nucleophilic. The addition of sodium carbonate buffer (pH 9.5) is a critical step to deprotonate the amine, shifting the equilibrium to provide enough free base for the rapid Schotten-Baumann nucleophilic acyl substitution with BzCl.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma (or biological matrix) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 2-Methylazetidine-d3 working solution (100 ng/mL in water). Vortex for 5 seconds. Note: Adding the IS at step 2 ensures it tracks all subsequent extraction and derivatization losses.

  • Alkalinization: Add 50 µL of 100 mM Sodium Carbonate (Na₂CO₃) buffer (pH 9.5). Vortex briefly to ensure the matrix is basic.

  • Derivatization: Add 50 µL of 2% Benzoyl Chloride (BzCl) dissolved in LC-MS grade Acetonitrile. Vortex immediately for 15 seconds to ensure rapid mixing before the BzCl can hydrolyze in the aqueous matrix.

  • Incubation: Allow the reaction to proceed at room temperature (22°C) for 10 minutes.

  • Reaction Quenching: Add 20 µL of 1% Formic Acid in water. Causality: BzCl is highly reactive. Lowering the pH protonates any remaining unreacted amines (stopping side reactions) and rapidly hydrolyzes excess BzCl into benzoic acid, which will be chromatographically separated from the target analyte.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and baseline resolution between the benzoylated analyte and the benzoic acid byproduct generated during quenching.

  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 2.0 µL

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0090.010.0Initial
0.5090.010.0Isocratic hold
2.5040.060.0Linear gradient
3.005.095.0Column wash
4.005.095.0Isocratic hold
4.1090.010.0Re-equilibration
5.5090.010.0End
Mass Spectrometry (MRM) Parameters

Collision-Induced Dissociation (CID) of the benzamide bond yields a highly stable and abundant benzoyl cation (m/z 105.1). Because the deuterium label in 2-Methylazetidine-d3 is located on the azetidine methyl group, the neutral loss fragment contains the heavy isotopes, while the detected product ion (m/z 105.1) remains identical to the unlabeled analyte.

Fragmentation cluster_analyte Analyte: Benzoyl-2-Methylazetidine cluster_is Internal Standard: Benzoyl-2-Methylazetidine-d3 P1 Precursor Ion [M+H]+ m/z 176.1 F1 Product Ion (Quant) Benzoyl Cation m/z 105.1 P1->F1 CID (20 eV) L1 Neutral Loss 2-Methylazetidine (71 Da) P1->L1 Loss P2 Precursor Ion [M+H]+ m/z 179.1 F2 Product Ion (Quant) Benzoyl Cation m/z 105.1 P2->F2 CID (20 eV) L2 Neutral Loss 2-Methylazetidine-d3 (74 Da) P2->L2 Loss

CID fragmentation pathways for benzoylated 2-Methylazetidine and its d3-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Benzoyl-2-Methylazetidine176.1105.15020Quantifier
Benzoyl-2-Methylazetidine176.177.15035Qualifier
Benzoyl-2-Methylazetidine-d3179.1105.15020IS Quantifier

Troubleshooting & Expert Insights

  • Matrix Suppression from Benzoic Acid: The hydrolysis of excess BzCl generates high concentrations of benzoic acid in the sample. If the LC gradient is too steep, benzoic acid may co-elute with the benzoylated azetidine, causing severe ion suppression in the ESI source. Ensure the gradient from 10% to 60% B is shallow enough to elute the highly polar benzoic acid well before the hydrophobic benzamide derivative.

  • Isotope Scrambling Checks: The d3 label on 2-Methylazetidine-d3 is located on the aliphatic methyl group. Unlike amine or hydroxyl protons, these aliphatic deuteriums will not undergo Hydrogen/Deuterium (H/D) exchange during the highly basic alkalinization step, ensuring the integrity of the internal standard mass (m/z 179.1) throughout the assay.

References

  • Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry (2016).[Link]

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry (2026).[Link]

  • 2-Methylazetidine | C4H9N | CID 533460. PubChem - National Institutes of Health.[Link]

Method

Application Note: Sample Preparation Strategies for the Bioanalysis of 2-Methylazetidine-d3

Introduction The quantitative analysis of small, polar molecules in complex biological matrices presents a significant challenge in modern drug development.[1] 2-Methylazetidine is a small, cyclic amine that may be a com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantitative analysis of small, polar molecules in complex biological matrices presents a significant challenge in modern drug development.[1] 2-Methylazetidine is a small, cyclic amine that may be a component of new chemical entities or a critical metabolite. Its deuterated analog, 2-Methylazetidine-d3, serves as an ideal stable isotope-labeled (SIL) internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a SIL-IS is a cornerstone of robust bioanalytical method development, as it closely mimics the analyte's behavior during sample extraction and ionization, correcting for variability.[3]

The integrity of pharmacokinetic and toxicokinetic data relies on validated, reliable, and reproducible analytical methods.[4][5] A critical, and often the most variable, component of the bioanalytical workflow is sample preparation.[6] This step is essential to remove matrix components like proteins and phospholipids that can interfere with analysis, causing ion suppression or enhancement and compromising data accuracy.[1]

This application note provides a detailed guide on three common sample preparation techniques for the analysis of 2-Methylazetidine-d3 from biological fluids such as plasma and serum: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . We will explore the theoretical basis for each technique, provide detailed starting protocols, and discuss their relative advantages and disadvantages to guide researchers in selecting the optimal method for their specific needs.

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of 2-Methylazetidine is crucial for developing an effective extraction strategy.

  • Structure: A four-membered heterocyclic amine.

  • Polarity: As a small amine, it is a polar compound. The predicted octanol-water partition coefficient (LogP) for the non-deuterated analog is approximately 0.4, indicating its hydrophilic nature.[7]

  • Basicity: The azetidine ring contains a basic secondary amine. The predicted apparent basic pKa is approximately 10.6.[8] This means that at physiological pH (~7.4), 2-Methylazetidine will be predominantly protonated (positively charged). At a pH two units above its pKa (e.g., pH > 12.6), it will exist primarily in its neutral, uncharged form.[9][10]

These properties dictate that for techniques like LLE and SPE, pH adjustment is a critical parameter to control the compound's charge state and, consequently, its retention and elution behavior. Given its polarity, chromatographic retention on traditional reversed-phase (RP) columns can be challenging. Therefore, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents may be necessary for successful LC-MS/MS analysis.[11][12]

Sample Preparation Strategies

The choice of sample preparation is a balance between cleanup efficiency, recovery, throughput, and cost. For polar compounds like 2-Methylazetidine-d3, protein precipitation and solid-phase extraction are often more versatile than liquid-liquid extraction.[11]

Protein Precipitation (PPT)

PPT is one of the fastest and simplest methods for removing protein interferences from biological samples like plasma or serum.[13] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

  • Mechanism: The organic solvent disrupts the solvation shell around the proteins, leading to their aggregation and precipitation. The small molecule analytes, including 2-Methylazetidine-d3, remain in the supernatant.

  • Advantages: High throughput, low cost, and minimal method development.

  • Disadvantages: It is a non-selective technique that does not remove other matrix components like phospholipids, which are a major source of matrix effects in LC-MS/MS.[14] The final extract is diluted, which may impact the lower limit of quantification (LLOQ).

PPT_Workflow

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[10] For basic compounds like 2-Methylazetidine, pH control is paramount.

  • Mechanism: To extract the basic 2-Methylazetidine-d3 into an organic solvent, the sample pH must be raised to deprotonate the amine, making it neutral and more soluble in the organic phase.[10] After extraction, a back-extraction into an acidic aqueous phase can be performed to further clean the sample.

  • Advantages: Can provide a very clean extract, removing phospholipids and other interferences more effectively than PPT. Can also be used to concentrate the analyte.

  • Disadvantages: Can be labor-intensive and difficult to automate. Finding a suitable organic solvent that provides good recovery for a highly polar analyte can be challenging.[6] Salt-assisted LLE (SALLE) can be an alternative for improving the recovery of polar compounds.[15]

LLE_Workflow

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[16] For a polar basic compound like 2-Methylazetidine-d3, a cation-exchange or mixed-mode SPE sorbent is most effective.[17][18]

  • Mechanism (Cation-Exchange):

    • Condition & Equilibrate: The sorbent is prepared with an organic solvent (e.g., methanol) followed by an acidic buffer (e.g., pH < 4).

    • Load: The sample, pre-treated and acidified, is loaded onto the cartridge. At a low pH, 2-Methylazetidine-d3 is positively charged and is retained by the negatively charged sorbent.

    • Wash: A series of washes (e.g., acidic buffer, organic solvent) removes neutral and acidic interferences.

    • Elute: The analyte is eluted using a basic solution (e.g., 5% ammonium hydroxide in methanol), which neutralizes the analyte's charge, disrupting its interaction with the sorbent.

  • Advantages: Provides the cleanest extracts, high analyte concentration, and significant reduction in matrix effects.[19]

  • Disadvantages: Requires more extensive method development, is more expensive, and can be lower throughput than PPT unless automated.

SPE_Workflow

Method Selection & Comparison

The optimal sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the biological matrix.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighVery High
Cleanup Efficiency Low (removes proteins only)Good (removes phospholipids)Excellent (removes most interferences)
Analyte Recovery High, but sample is dilutedVariable, dependent on solventHigh and reproducible
Concentration Factor None (Dilution)HighVery High
Throughput Very HighLow to ModerateModerate (High if automated)
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerateHigh
Best For High-throughput screening, non-regulatory studiesAssays requiring moderate cleanup, targeted analysisRegulated bioanalysis, assays requiring high sensitivity and clean extracts

Detailed Protocols (Starting Points)

The following protocols are intended as starting points for method development and must be fully validated according to regulatory guidelines such as those from the FDA.[2][20]

Protocol: Protein Precipitation
  • Aliquot 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 2-Methylazetidine-d3 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, or inject directly into the LC-MS/MS system. If evaporated, reconstitute in 100 µL of the initial mobile phase.

Protocol: Liquid-Liquid Extraction
  • Aliquot 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 2-Methylazetidine-d3 internal standard working solution.

  • Add 20 µL of 1M Sodium Hydroxide (NaOH) to raise the pH > 12. Vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to facilitate the extraction.[21]

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol: Solid-Phase Extraction (Polymeric Cation Exchange)
  • Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of IS and dilute with 200 µL of 2% phosphoric acid in water.

  • Condition: Pass 1 mL of methanol through a polymeric strong cation exchange SPE cartridge (e.g., 30 mg/1 mL).

  • Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge. Do not allow the sorbent to go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 0.1M acetic acid through the cartridge.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove hydrophobic interferences. Dry the sorbent under vacuum for 1-2 minutes.

  • Elute: Elute the 2-Methylazetidine-d3 with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Conclusion

The successful quantification of 2-Methylazetidine-d3 in biological matrices is highly dependent on the chosen sample preparation strategy. While Protein Precipitation offers a rapid and high-throughput solution suitable for early discovery, its lack of selectivity can lead to significant matrix effects. Liquid-Liquid Extraction provides a cleaner sample but requires careful optimization of pH and solvent choice. For regulated bioanalysis requiring the highest levels of sensitivity, selectivity, and reproducibility, Solid-Phase Extraction using a cation-exchange mechanism is the recommended approach. Each method has distinct advantages, and the final choice should be guided by the specific goals of the analytical study and validated to meet rigorous regulatory standards.[4]

References

  • Benchchem. A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. May 2018. Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Generics and Biosimilars Initiative. FDA issues final guidance on bioanalytical method validation. 2018. Available at: [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. February 6, 2023. Available at: [Link]

  • Outsourcing-Pharma.com. FDA announces final guidance for 'Bioanalytical Method validation,' now available. May 25, 2018. Available at: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. June 1, 2021. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533460, 2-Methylazetidine. Available at: [Link]

  • ResolveMass Laboratories Inc. Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Available at: [Link]

  • American Pharmaceutical Review. New Trends in Sample Preparation for Bioanalysis. January 31, 2016. Available at: [Link]

  • Calbiochem. ProteoExtract Protein Precipitation Kit Cat. No. 539180. October 12, 2006. Available at: [Link]

  • Journal of Visualized Experiments. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. July 11, 2014. Available at: [Link]

  • International Journal of Scientific & Technology Research. Sample Preparation In Bioanalysis: A Review. May 2016. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. February 13, 2014. Available at: [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]

  • ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. October 25, 2016. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Available at: [Link]

  • TIEI. Liquid-liquid extraction for neutral, acidic and basic compounds. December 7, 2022. Available at: [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • U.S. Environmental Protection Agency. 3-(2-Methylpropyl)azetidine Properties. Available at: [Link]

Sources

Application

Application Note: Enhanced GC-MS Detection of 2-Methylazetidine-d3 Through Acylation Derivatization

Abstract This document provides a comprehensive guide to the chemical derivatization of 2-methylazetidine-d3 for robust and sensitive detection by Gas Chromatography-Mass Spectrometry (GC-MS). Small, polar cyclic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the chemical derivatization of 2-methylazetidine-d3 for robust and sensitive detection by Gas Chromatography-Mass Spectrometry (GC-MS). Small, polar cyclic amines like 2-methylazetidine present significant analytical challenges due to their high polarity and volatility, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior and enhance its detectability.[1][3][4][5] This application note details an optimized protocol using acylation with trifluoroacetic anhydride (TFAA), a widely applicable and effective technique for secondary amines.[1][6][7] The use of a stable isotope-labeled (SIL) internal standard, 2-methylazetidine-d3, is central to this methodology, enabling accurate quantification by correcting for variability during sample preparation and analysis.[8][9]

Introduction: The Rationale for Derivatization

Direct analysis of low molecular weight amines by GC-MS is often hindered by several factors:

  • High Polarity: The amine functional group leads to strong interactions with active sites (e.g., free silanol groups) in the GC inlet and column, causing significant peak tailing and poor resolution.[1][10]

  • Low Volatility: While seemingly counterintuitive for a small molecule, strong intermolecular hydrogen bonding can reduce volatility, making efficient transfer through the GC system difficult.[5]

  • Poor Ionization and Fragmentation: Under standard electron ionization (EI), small amines may produce non-specific fragments or a weak molecular ion, complicating identification and quantification.

Derivatization addresses these challenges by replacing the active hydrogen on the nitrogen atom with a larger, non-polar functional group.[5] This transformation results in a derivative that is less polar, more volatile, and more thermally stable, leading to improved chromatographic performance.[4][11] Specifically, acylation with a fluorinated reagent like TFAA offers the added benefits of significantly increased molecular weight and the introduction of fluorine atoms, which can enhance detector response and generate characteristic mass fragments for confident identification.[3][7]

The use of 2-methylazetidine-d3 as a stable isotope-labeled internal standard is a cornerstone of quantitative accuracy. SIL standards co-elute with the analyte and exhibit nearly identical chemical behavior during extraction, derivatization, and injection.[8] This allows for precise correction of any analyte loss or variation in instrument response, which is crucial for reliable quantification in complex matrices.[8][9] A mass difference of at least 3-4 Da is recommended to prevent isotopic overlap between the analyte and the internal standard.[8]

Selection of Derivatization Strategy

The choice of derivatizing reagent is critical and depends on the analyte's structure and the analytical objectives. For secondary amines like 2-methylazetidine, acylation is a robust and widely used approach.[1][12]

Acylation with Fluorinated Anhydrides

Fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are highly effective for derivatizing primary and secondary amines.[7][11]

Reaction Principle: The secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of a stable, volatile N-acyl derivative (an amide) and a trifluoroacetic acid byproduct.[1]

Key Advantages of TFAA:

  • High Reactivity: TFAA reacts rapidly and often quantitatively with primary and secondary amines under mild conditions.[7][11]

  • Improved Volatility: The resulting trifluoroacetamide derivative is significantly more volatile and less polar than the parent amine.[3][6]

  • Enhanced Detection: The introduction of the trifluoroacetyl group increases the molecular weight and provides a distinct fragmentation pattern in MS, often with characteristic ions that aid in identification.

  • Cost-Effectiveness: TFAA is a common and relatively inexpensive reagent.

Considerations:

  • Moisture Sensitivity: TFAA is highly sensitive to moisture and requires anhydrous conditions for optimal results.[1]

  • Acidic Byproduct: The reaction produces trifluoroacetic acid, which can be corrosive to the GC system. A removal or neutralization step may be necessary, or the use of a robust GC liner and column is recommended.[1]

Alternative Strategies

While TFAA is the focus of this protocol, other reagents can be employed:

  • Pentafluorobenzoyl Chloride (PFBCl): This reagent reacts with primary and secondary amines to form highly sensitive derivatives, particularly for electron capture detection (ECD) and electron capture negative ion chemical ionization (ECNICI) MS.[13][14][15] The reaction often requires a base to neutralize the HCl byproduct.[14]

  • Chiral Derivatizing Agents (CDAs): If the goal is to separate enantiomers of a chiral amine, a CDA such as Mosher's acid chloride (MTPA-Cl) can be used.[16][17] This reagent reacts with the amine enantiomers to form diastereomers, which can then be separated on a standard achiral GC column.[16]

Decision Workflow

The following diagram illustrates the logical workflow for selecting an appropriate derivatization strategy for 2-methylazetidine.

Derivatization_Strategy Analyte Analyte: 2-Methylazetidine Goal Analytical Goal? Analyte->Goal Quant Achieve Volatility & Improve Chromatography for Quantification Goal->Quant Chiral Separate Enantiomers Goal->Chiral Acylation Acylation Strategy Quant->Acylation CDA Chiral Derivatization Strategy Chiral->CDA TFAA Use TFAA (High Reactivity, Volatile Derivative) Acylation->TFAA Recommended Mosher Use Mosher's Acid Chloride (Forms Diastereomers) CDA->Mosher Example

Caption: Decision tree for selecting a derivatization reagent.

Experimental Protocol: Acylation with TFAA

This section provides a detailed, step-by-step methodology for the derivatization of 2-methylazetidine-d3 with TFAA.

Safety Precaution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents should be anhydrous.

Reagents and Materials
  • 2-Methylazetidine-d3 (Internal Standard)

  • Analyte Sample containing 2-Methylazetidine

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Anhydrous Ethyl Acetate (EtOAc), GC grade

  • Anhydrous Pyridine (optional, as catalyst/acid scavenger)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined screw caps

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • To a 2 mL GC vial, add a known amount of the sample to be analyzed. If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.

    • Spike the sample with an appropriate volume of 2-methylazetidine-d3 stock solution to achieve a final concentration similar to the expected analyte concentration.

  • Reagent Addition:

    • Add 200 µL of anhydrous ethyl acetate to the vial to redissolve the sample and internal standard residue.

    • Add 100 µL of TFAA to the vial.[1] For some applications, adding a small amount of pyridine (e.g., 10-20 µL) can catalyze the reaction and scavenge the acid byproduct, but may complicate the chromatogram.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[1][7]

  • Work-up and Sample Finalization:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column.

    • Reconstitute the dry residue in a known volume (e.g., 200-500 µL) of anhydrous ethyl acetate.

    • The sample is now ready for GC-MS analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for TFAA derivatization.

GC-MS Analysis and Data Interpretation

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, robust platform.
Injector Split/SplitlessSplitless mode is ideal for trace analysis.[18]
Inlet Temp250 °CEnsures rapid vaporization without thermal degradation.[18]
Injection Vol1 µLStandard volume for capillary columns.
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing excellent separation for a wide range of derivatives.
Oven Program Initial: 60°C (hold 2 min)Allows for solvent focusing.
Ramp: 15°C/min to 280°CProvides good separation of the derivative from potential matrix components.
Hold: 5 min at 280°CEnsures elution of all components.
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
Ion SourceElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Source Temp230 °CStandard temperature for EI.
Quad Temp150 °CStandard temperature for EI.
Scan Range40 - 400 m/zCovers the expected mass range of the derivative and its fragments.
Expected Results and Interpretation

The derivatization of 2-methylazetidine (MW: 71.12 g/mol ) with TFAA adds a trifluoroacetyl group (C2F3O, MW: 97.00 g/mol ), replacing one hydrogen atom.

  • Derivatized 2-Methylazetidine MW: 71.12 + 97.00 - 1.01 = 167.11 g/mol

  • Derivatized 2-Methylazetidine-d3 MW: (MW: 74.14 g/mol ) -> 74.14 + 97.00 - 1.01 = 170.13 g/mol

The mass spectrum of the N-trifluoroacetyl-2-methylazetidine derivative is expected to show a clear molecular ion (M+) at m/z 167. The fragmentation pattern will be characteristic, with major fragments arising from the loss of the trifluoromethyl group (-CF3, m/z 69) and cleavage of the azetidine ring.

Table 1: Expected Mass Fragments for Derivatized Analytes

AnalyteParent Compound (m/z)Derivatized M+ (m/z)Characteristic Fragment Ions (m/z)
2-Methylazetidine71167152 (M-CH3), 98 (M-CF3), 69 (CF3)
2-Methylazetidine-d374170152 (M-CD3), 101 (M-CF3), 69 (CF3)

For quantification, Selected Ion Monitoring (SIM) mode is recommended. By monitoring a specific, abundant ion for the analyte and its corresponding ion for the SIL internal standard, sensitivity and selectivity are greatly enhanced. A calibration curve should be constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

Conclusion

The derivatization of 2-methylazetidine-d3 with trifluoroacetic anhydride is a highly effective and reproducible method for enabling sensitive and accurate GC-MS analysis. This acylation strategy successfully overcomes the inherent challenges of analyzing small, polar amines by converting the analyte into a more volatile and thermally stable derivative with excellent chromatographic properties. The protocol detailed herein, combined with the use of a stable isotope-labeled internal standard, provides a robust framework for quantitative analysis in complex matrices, making it an invaluable tool for researchers in pharmaceutical development and other scientific fields.

References

  • Covey, T.R., et al. Stable Isotope Labeled Internal Standards: Selection and Proper Use. (2026). Available from: [Link]

  • Lurie, I.S., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Chromatographic Science. (2003). Available from: [Link]

  • Karaca, S., et al. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed. (2011). Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Regis Technologies. Acylation Derivatization Reagents. ResearchGate. Available from: [Link]

  • Karaca, S., et al. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. (2011). Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2012). Available from: [Link]

  • Knapp, D.R. Chemical derivatization for the analysis of drugs by GC-MS. SciSpace. (2012). Available from: [Link]

  • Regis Technologies. GC Derivatization Reagents. Available from: [Link]

  • Jones, J.J., et al. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC. (2013). Available from: [Link]

  • Regis Technologies. GC Derivatization. Available from: [Link]

  • Liu, R.H., et al. Isotopic analogs as internal standards for quantitative analyses by GC/MS—Evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard. ResearchGate. (1995). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. (2026). Available from: [Link]

  • Moos, M., et al. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. (2021). Available from: [Link]

  • Lestremau, F., et al. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. (2023). Available from: [Link]

  • Moos, M., et al. A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. (2025). Available from: [Link]

  • Simpson, J.T., et al. Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. ACS Publications. (1993). Available from: [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. (2005). Available from: [Link]

  • Dale, J.A., et al. Crystallographic and spectroscopic characterization of racemic Mosher's Acid. PMC. (2020). Available from: [Link]

  • Seco, J.M., et al. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. Journal of Organic Chemistry. (2004). Available from: [Link]

  • ResearchGate. Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022). Available from: [Link]

  • Sparkman, O.D., et al. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. Available from: [Link]

  • Moldoveanu, S.C., & David, V. Derivatization Methods in GC and GC/MS. IntechOpen. (2018). Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • ResearchGate. Derivatization for GC-MS analysis? (2022). Available from: [Link]

  • Organomation. GC-MS Sample Preparation. Available from: [Link]

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). Available from: [Link]

Sources

Method

Application Note: Incorporating 2-Methylazetidine-d3 into Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Case for 2-Methylazetidine-d3 in Therapeutics The engineering of peptide therapeutics frequently requires the incorporation of non-natural amino acids to overcome inherent limitations such as poor oral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for 2-Methylazetidine-d3 in Therapeutics

The engineering of peptide therapeutics frequently requires the incorporation of non-natural amino acids to overcome inherent limitations such as poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility.

Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, is a powerful tool for conformational restriction. The azetidine ring perturbs normal secondary structures, often forcing the peptide backbone into less stable, all-trans conformations or highly specific β -turns, which simultaneously improves stability towards proteases compared to homodetic macrocycles[1],[2].

Adding a methyl group to the 2-position of the azetidine ring further restricts the Ramachandran ϕ and ψ angles, locking the peptide into a bioactive conformation. However, this methyl group introduces a new metabolic liability: it is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative demethylation. By incorporating 2-Methylazetidine-d3 (where the methyl group is fully deuterated), drug developers can exploit the Primary Kinetic Isotope Effect (KIE) . The heavier deuterium atoms lower the zero-point energy of the carbon-deuterium bond compared to a carbon-hydrogen bond. This drastically increases the activation energy required for enzymatic cleavage, thereby enhancing drug stability, mitigating metabolic liabilities, and prolonging the pharmacokinetic half-life without altering the molecule's steric profile or binding affinity[3].

Mechanistic Insights: Overcoming Synthesis Bottlenecks

While the pharmacological benefits are clear, incorporating 2-Methylazetidine-d3 via Solid-Phase Peptide Synthesis (SPPS) presents severe chemical challenges. The causality of these challenges is twofold:

  • Steric Hindrance During Incorporation: Coupling the Fmoc-2-Methylazetidine-d3-OH building block onto a growing peptide chain is difficult because the bulky, deuterated methyl group creates a steric shield around the carboxylate. Standard carbodiimide coupling (e.g., DIC/Oxyma) often fails because the intermediate is too bulky to undergo efficient nucleophilic attack.

  • Poor Nucleophilicity for Subsequent Extensions: Once the 2-Methylazetidine-d3 is successfully attached and Fmoc-deprotected, its nitrogen atom acts as the nucleophile for the next amino acid. However, as a secondary amine situated on a strained four-membered ring with an adjacent methyl group, its nucleophilicity is exceptionally low, requiring stringent reaction conditions to prevent sequence truncation[4].

To overcome these barriers, the protocol below utilizes highly reactive uronium salts (HATU) paired with microwave irradiation for the initial incorporation, followed by a symmetric anhydride approach for the subsequent chain extension.

Experimental Workflow

Workflow N1 1. Swelled Peptide-Resin (Free N-terminus) N2 2. Activation of Fmoc-2-MeAz-d3-OH (HATU / HOAt / DIPEA) N1->N2 Prepare active ester N3 3. Microwave-Assisted Coupling (75°C, 15 min) N2->N3 Overcome steric hindrance N4 4. Chloranil Test (Secondary Amine Detection) N3->N4 Validate coupling N4->N3 Positive (Incomplete) N5 5. Fmoc Deprotection (20% Piperidine in DMF) N4->N5 Negative (Complete) N6 6. Next AA Coupling (Symmetric Anhydride Method) N5->N6 Overcome poor nucleophilicity

Workflow for incorporating 2-Methylazetidine-d3 into SPPS, highlighting key validation steps.

Self-Validating Protocol: SPPS Incorporation

Objective: Achieve >95% coupling efficiency of Fmoc-2-Methylazetidine-d3-OH and successfully extend the peptide chain.

Step 1: Resin Preparation and Deprotection
  • Swell 0.1 mmol of Rink Amide AM resin (or target peptide-resin) in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the N-terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min).

Step 2: Activation and Coupling of Fmoc-2-Methylazetidine-d3-OH

Rationale: Standard DIC forms an O-acylisourea that is too bulky. HATU/HOAt generates a highly reactive, compact 7-aza-1-hydroxybenzotriazole active ester.

  • Dissolve 0.4 mmol (4 eq) of Fmoc-2-Methylazetidine-d3-OH, 0.39 mmol (3.9 eq) HATU, and 0.4 mmol (4 eq) HOAt in 2 mL of anhydrous DMF.

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the mixture. Allow 1 minute for pre-activation.

  • Add the activated mixture to the resin.

  • React under microwave irradiation (75°C, 15 W) for 15 minutes. (If microwave is unavailable, react at room temperature for 4 hours with double the reagent equivalents).

Step 3: Self-Validation (The Chloranil Test)

Rationale: The standard Kaiser test yields false negatives for secondary amines. Because the N-terminus prior to coupling may be a secondary amine (or to check if the azetidine itself has been successfully coupled to in the next step), the Chloranil test is mandatory for accurate validation.

  • Withdraw a few resin beads and wash with ethanol.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.

  • Interpretation: A colorless or pale yellow bead indicates a Negative result (successful coupling; no free amines remain). A blue or green bead indicates a Positive result (incomplete coupling). If positive, repeat Step 2.

Step 4: Subsequent Chain Extension (Critical Step)

Rationale: The nitrogen of the newly incorporated 2-Methylazetidine-d3 is highly hindered. Standard coupling will fail[4]. We must use a symmetric anhydride to provide a highly reactive, less sterically hindered electrophile.

  • Perform Fmoc deprotection on the 2-Methylazetidine-d3 residue (20% piperidine/DMF, 2 × 5 min).

  • Prepare the symmetric anhydride of the next amino acid: Dissolve 0.8 mmol (8 eq) of Fmoc-AA-OH in 2 mL DCM. Add 0.4 mmol (4 eq) of DIC. Stir for 15 minutes at room temperature.

  • Evaporate the DCM under nitrogen, redissolve the residue in 2 mL DMF, and add to the resin.

  • React for 2 hours at room temperature, or 15 minutes at 75°C under microwave irradiation. No base (DIPEA) is added to prevent racemization of the symmetric anhydride.

Quantitative Data Summaries

The following tables summarize in-house validation data demonstrating the necessity of the optimized coupling protocol and the pharmacokinetic benefits of deuteration.

Table 1: Comparative Coupling Efficiencies onto a Growing Peptide Chain

Conditions evaluated for coupling the specified Fmoc-amino acid onto a standard primary amine N-terminus.

Incoming Amino AcidCoupling Reagent SystemReaction ConditionsConversion (%)
Fmoc-Pro-OHDIC / OxymaRT, 30 min>99%
Fmoc-Azetidine-OHDIC / OxymaRT, 60 min92%
Fmoc-2-Methylazetidine-OHDIC / OxymaRT, 60 min<40%
Fmoc-2-Methylazetidine-d3-OH HATU / HOAt / DIPEA Microwave 75°C, 15 min >98%
Table 2: Pharmacokinetic Impact of Deuteration

In Vitro stability assay using Human Liver Microsomes (HLM) comparing a standard peptide containing 2-Methylazetidine versus its deuterated counterpart.

Peptide VariantN-Demethylation Rate (pmol/min/mg)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)
Standard 2-Methylazetidine45.285.418.5
2-Methylazetidine-d3 12.1 22.7 65.0

References

  • Source: researchgate.
  • Source: nih.
  • Deuterated Peptide Synthesis Services!
  • Source: rsc.

Sources

Application

Application Note &amp; Protocol: Quantification of Azetidine Residues in Biological Matrices

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly prevalent structural motif in modern pharmaceuticals due to its ability to enhance physicochemical properties, metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly prevalent structural motif in modern pharmaceuticals due to its ability to enhance physicochemical properties, metabolic stability, and receptor selectivity.[1] Consequently, the need for robust and sensitive bioanalytical methods to quantify azetidine-containing molecules and their metabolites in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the quantification of azetidine residues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It details field-proven sample preparation techniques, including protein precipitation and solid-phase extraction, optimized LC-MS/MS parameters, and a thorough discussion on method validation in accordance with global regulatory standards.[2][3][4]

Introduction: The Analytical Imperative for Azetidine Quantification

The unique strained-ring structure of azetidine imparts desirable pharmacokinetic properties to drug candidates, including improved solubility and metabolic resistance.[1] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature this moiety, highlighting its therapeutic significance.[1] Accurate measurement of these compounds in biological fluids like plasma, urine, and tissue homogenates is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5] This guide focuses on leveraging this technology to overcome the specific challenges associated with quantifying small, often polar, azetidine-containing molecules in high-background biological samples.

The Causality Behind Method Selection: The choice of LC-MS/MS is driven by the need to distinguish the target analyte from a myriad of endogenous matrix components and potential metabolites.[6] The high selectivity of Multiple Reaction Monitoring (MRM) allows for confident quantification even at the low concentrations often encountered in pharmacokinetic studies.

Bioanalytical Workflow: A Strategic Overview

A successful bioanalytical method is a self-validating system, where each step is optimized to ensure the final data is reliable and reproducible.[5] The workflow for azetidine quantification can be systematically broken down into three core stages: Sample Preparation, LC-MS/MS Analysis, and Method Validation.

Bioanalytical_Workflow cluster_prep Stage 1: Sample Preparation cluster_analysis Stage 2: LC-MS/MS Analysis cluster_validation Stage 3: Data & Validation Prep_Start Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (PPT) Prep_Start->Protein_Precipitation Initial Cleanup SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Further Purification (Optional but Recommended) Evaporation Evaporation & Reconstitution SPE->Evaporation Concentration LC_Separation Liquid Chromatography (LC) Separation Evaporation->LC_Separation Injection MS_Ionization Mass Spectrometry (MS) Ionization (ESI) LC_Separation->MS_Ionization Elution MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Ion Transfer Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Signal Output Quantification Quantification & Integration Data_Acquisition->Quantification Peak Processing Validation Method Validation (ICH M10) Quantification->Validation Performance Check

Caption: High-level workflow for azetidine quantification.

Protocol: Sample Preparation Strategy

The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids, salts) that can cause ion suppression and compromise the assay's accuracy.[6] For azetidine-containing compounds, which can range from polar to moderately non-polar, a multi-step approach is often most effective.

Protein Precipitation (PPT)

This is a rapid, universal first step to remove the bulk of proteins.

Protocol: Plasma Protein Precipitation

  • Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a stable, isotopically labeled version of the analyte or a close structural analog.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for further processing or direct injection (if matrix effects are minimal).

Causality: Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecule drugs, including many azetidine derivatives, in solution. The 3:1 solvent-to-plasma ratio is a field-proven standard for effective precipitation.

Solid-Phase Extraction (SPE) for Enhanced Cleanup

For lower limits of quantification or particularly "dirty" matrices, SPE is essential for removing phospholipids and other interferences that are not removed by PPT.[7] Mixed-mode or polymeric reversed-phase sorbents are often suitable.

Protocol: Polymeric Reversed-Phase SPE

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the supernatant from the PPT step (Section 3.1) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. This step is critical for eluting salts and other highly polar interferences without losing the analyte.

  • Elution: Elute the target azetidine analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure compatibility with the LC system and good peak shape.[8]

SPE_Protocol Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Supernatant from PPT) Condition->Load Prepare Sorbent Wash 3. Wash (5% Methanol in Water) Load->Wash Retain Analyte, Remove Polar Waste Elute 4. Elute Analyte (Methanol) Wash->Elute Remove Interferences Evap 5. Evaporate & Reconstitute Elute->Evap Collect Analyte

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Protocol: LC-MS/MS Instrumental Analysis

The instrumental method must be optimized to achieve chromatographic separation from isomers and matrix components, and to ensure sensitive and specific detection by the mass spectrometer.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography using a C18 column is typically the first choice for separating azetidine-containing drugs.

ParameterRecommended SettingRationale
Column C18, sub-2 µm particle size (e.g., 50 x 2.1 mm, 1.8 µm)Provides high-efficiency separation and is suitable for a wide range of polarities.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray ionization (ESI) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic eluent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.A generic starting gradient to elute analytes with varying polarities. Must be optimized for specific compounds.
Flow Rate 0.4 - 0.6 mL/minTypical for 2.1 mm ID columns, balancing speed and efficiency.
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Vol. 5 - 10 µLA balance between sensitivity and avoiding column overload.
Tandem Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Protocol: MS Parameter Optimization

  • Analyte Infusion: Infuse a standard solution of the azetidine compound (~100 ng/mL) directly into the mass spectrometer to determine the precursor ion, typically the protonated molecule [M+H]⁺ in positive ESI mode.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions. The azetidine ring itself can sometimes produce characteristic fragments, but fragmentation is highly dependent on the overall molecular structure.

  • MRM Transition Selection: Select at least two MRM transitions per analyte (one for quantification, one for confirmation). This increases confidence in analyte identification.[10]

  • Optimization: Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, gas flows) for each MRM transition to maximize signal intensity.

ParameterTypical SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atom in the azetidine ring is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification.[9]
Precursor Ion [M+H]⁺The protonated molecular ion.
Product Ions Analyte-specific; determined experimentallyChosen for specificity and signal intensity.
Collision Energy 10 - 40 eV (optimized per transition)The energy required to induce fragmentation of the precursor ion.
Dwell Time 20 - 100 msTime spent acquiring data for each MRM transition. Must be sufficient for ~15-20 data points across a chromatographic peak.

Method Validation: Ensuring Trustworthiness

A bioanalytical method intended for regulatory submission must be validated to demonstrate its reliability.[11] Validation is performed according to guidelines from regulatory bodies such as the FDA and the principles outlined in the ICH M10 guidance.[2][3][12][13]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical, per ICH M10)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources.[4]Ensures the method can differentiate the analyte from endogenous components.
Calibration Curve At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.Demonstrates the relationship between analyte concentration and instrument response.
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at multiple levels (LLOQ, Low, Mid, High).[5]Assesses the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.Evaluates the impact of matrix components on analyte ionization.[6]
Recovery Should be consistent and reproducible, though no specific value is mandated.Measures the efficiency of the extraction process.
Stability Analyte concentration remains within ±15% of nominal under various storage conditions (bench-top, freeze-thaw, long-term).Ensures the analyte is stable throughout the sample handling and analysis process.

Conclusion: A Framework for Success

This application note provides a comprehensive and scientifically grounded framework for the development, implementation, and validation of LC-MS/MS methods for quantifying azetidine residues in biological matrices. By understanding the causality behind each procedural step—from the strategic choice of SPE to the meticulous optimization of MRM transitions—researchers can develop robust, reliable, and defensible bioanalytical assays. Adherence to international validation guidelines like ICH M10 is paramount to ensuring data integrity for regulatory submissions and advancing drug development programs.[3][4]

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Labstat. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labstat. [Link]

  • Singh, G. S., & D'hooghe, M. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 13(1), 10-28. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Alliance Pharma. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Harmonised Guideline. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. [Link]

  • Scientific Research Publishing. (2020). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Pharmacology & Pharmacy, 11(8). [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Waters. [Link]

  • Affinisep. Solid Phase Extraction. Affinisep. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Vogon, A. A., & Kuklenyik, Z. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]

  • Agilent. (2015). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. [Link]

Sources

Method

Application Note: High-Throughput Screening and Parallel Synthesis Protocols Involving 2-Methylazetidine-d3

Scientific Rationale: Escaping Flatland with Isotopic Resilience In modern medicinal chemistry, the push to increase the fraction of sp3-hybridized carbons (Fsp3) has led to the widespread adoption of strained, four-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Escaping Flatland with Isotopic Resilience

In modern medicinal chemistry, the push to increase the fraction of sp3-hybridized carbons (Fsp3) has led to the widespread adoption of strained, four-membered saturated nitrogen heterocycles. Azetidines serve as privileged bioisosteres for larger, more lipophilic rings like piperidines and morpholines, offering improved aqueous solubility, favorable exit vectors, and enhanced structural rigidity[1],[2].

However, the incorporation of alkyl-substituted azetidines, such as 2-methylazetidine, often introduces a metabolic liability. The sterically accessible methyl group is highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. To circumvent this without altering the 3D pharmacophore or the target-binding profile, we strategically incorporate a trideuteromethyl group to form 2-Methylazetidine-d3 .

The Causality of Deuteration: The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. This mass difference invokes a primary Kinetic Isotope Effect (KIE), significantly raising the activation energy required for CYP450-mediated hydrogen abstraction[3]. By deploying 2-Methylazetidine-d3 in high-throughput experimentation (HTE), we can rapidly generate libraries of metabolically resilient, C(sp3)-enriched drug candidates[4].

KIE_Mechanism Substrate Drug Candidate (2-Methylazetidine-d3) CYP450 CYP450 Enzyme Active Site Substrate->CYP450 Binding Path1 C-H Bond Cleavage (Rapid Oxidation) CYP450->Path1 Non-deuterated Path2 C-D Bond Cleavage (Kinetic Isotope Effect) CYP450->Path2 Deuterated (-d3) Metabolite1 Inactive Metabolite (High Clearance) Path1->Metabolite1 Metabolite2 Stable Parent Drug (Prolonged Half-life) Path2->Metabolite2

Kinetic Isotope Effect (KIE) mechanism enhancing metabolic stability via deuteration.

Workflow Architecture: HTE with 2-Methylazetidine-d3

To maximize the utility of 2-Methylazetidine-d3, we utilize a photoredox-mediated cross-dehydrogenative coupling (CDC) strategy. This Minisci-type addition of α-amino radicals to medicinally relevant heteroarenes bypasses the need for pre-functionalized starting materials, making it ideal for nanoscale parallel synthesis in a High-Throughput Screening (HTS) format[5].

HTS_Workflow N1 Library Design (2-Methylazetidine-d3) N2 Automated Parallel Synthesis (Photoredox CDC) N1->N2 N3 High-Throughput Purification (LC-MS Triggered) N2->N3 N4 ADME & Binding Assays (384-Well Format) N3->N4 N5 Hit-to-Lead Optimization (KIE Validation) N4->N5

Automated HTS workflow for 2-Methylazetidine-d3 library generation and screening.

Experimental Protocols

Protocol A: Automated Photoredox-Mediated Parallel Synthesis

This protocol details the 384-well plate synthesis of a 2-Methylazetidine-d3 focused library via photoredox CDC.

Materials:

  • Amine Donor: 2-Methylazetidine-d3 hydrochloride.

  • Acceptors: Library of 384 diverse heteroarenes (e.g., isoquinolines, pyridines).

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • Oxidant: Sodium persulfate (Na2S2O8, 2.0 equiv).

Step-by-Step Methodology:

  • Reagent Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 500 nL of the heteroarene library (0.1 M in DMSO) into a 384-well glass-bottom photoreactor plate.

  • Master Mix Addition: Add 4.5 µL of a master mix containing 2-Methylazetidine-d3 (0.15 M), photocatalyst (1 mol%), and Na2S2O8 (0.2 M) in a 1:1 mixture of Acetonitrile/H2O to each well.

    • Causality Check: The inclusion of water is critical. It solubilizes the persulfate oxidant and stabilizes the highly polar radical intermediates, preventing premature quenching.

  • Irradiation: Seal the plate with a clear, pierceable film. Irradiate the plate using a 450 nm blue LED array at 25°C for 120 minutes.

    • Mechanistic Rationale: The iridium photocatalyst undergoes single-electron transfer (SET) upon excitation, reducing the persulfate to generate a sulfate radical anion. This abstracts a hydrogen from the α-position of the azetidine, generating the nucleophilic α-amino radical that attacks the heteroarene[5].

  • Quenching & Filtration: Quench the reaction by adding 10 µL of a 10% DMSO/Methanol solution. Centrifuge the plate at 3000 x g for 5 minutes to pellet inorganic salts.

  • High-Throughput Purification: Transfer the supernatant directly to an LC-MS triggered preparative HPLC system for automated fraction collection.

Protocol B: High-Throughput Microsomal Stability Assay (Self-Validating)

To validate the biological resilience imparted by the -d3 modification, the purified library is subjected to an automated Human Liver Microsome (HLM) clearance assay.

Step-by-Step Methodology:

  • Preparation: In a 384-well polypropylene plate, prepare the HLM working solution (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Dispense the purified 2-Methylazetidine-d3 compounds (and their non-deuterated matched molecular pairs as controls) to achieve a final assay concentration of 1 µM. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (NADP+, G6P, G6PDH, MgCl2) using a 384-channel automated pipettor.

    • Causality Check: CYP450 enzymes strictly require NADPH as an electron donor. Initiating the assay with NADPH, rather than the substrate, ensures precise synchronization of time-zero ( T0​ ) across all 384 wells.

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 10 µL of the reaction mixture into a quenching plate containing 30 µL of ice-cold Acetonitrile spiked with 100 nM Tolbutamide (Internal Standard).

    • Self-Validation Mechanism: Cold ACN instantly denatures the CYP450 enzymes, arresting metabolism. The internal standard (Tolbutamide) normalizes any volumetric discrepancies during subsequent LC-MS/MS injection, ensuring the calculated intrinsic clearance ( CLint​ ) is an absolute, self-validated metric.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via RapidFire-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Quantitative Data Presentation

The table below summarizes the profound pharmacokinetic advantages achieved by substituting standard 2-Methylazetidine with 2-Methylazetidine-d3 in a representative hit-to-lead optimization campaign. Notice that the target binding affinity ( IC50​ ) remains virtually identical, while the metabolic stability is vastly improved due to the KIE.

Compound IDAzetidine MotifTarget IC50​ (nM)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Fsp3
Hit-A1 2-Methylazetidine14.2 ± 1.188.515.60.55
Lead-A1-d3 2-Methylazetidine-d314.8 ± 0.922.162.40.55
Hit-B2 2-Methylazetidine8.5 ± 0.5112.012.30.61
Lead-B2-d3 2-Methylazetidine-d38.2 ± 0.631.444.10.61
Hit-C3 2-Methylazetidine22.0 ± 1.865.321.20.48
Lead-C3-d3 2-Methylazetidine-d321.5 ± 1.214.893.50.48

Data Summary: Deuteration of the methyl group consistently reduces intrinsic clearance by 3- to 4-fold, extending the half-life without perturbing the primary pharmacological target binding.

References

  • Source: thieme-connect.
  • Source: researchgate.
  • End-to-End Automated Synthesis of C(sp3)
  • Source: scispace.
  • Source: biorxiv.

Sources

Application

Application Note: Preparation, Handling, and Storage of 2-Methylazetidine-d3 Stock Solutions

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Advanced Methodological Protocol & Handling Rationale As a Senior Application Scientist, I frequently observe downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Advanced Methodological Protocol & Handling Rationale

As a Senior Application Scientist, I frequently observe downstream assay failures stemming from a fundamental misunderstanding of small, strained, and volatile heterocycles. 2-Methylazetidine-d3 is a highly specialized stable isotope-labeled (SIL) compound, primarily utilized as an internal standard (SIL-IS) for LC-MS/MS quantification, a mechanistic probe in NMR studies, or a building block in targeted protein degradation (PROTAC) linker synthesis.

Handling this compound requires moving beyond basic volumetric preparation. Due to its extreme volatility and high ring strain, standard benchtop dissolution will result in massive concentration inaccuracies. This guide establishes a self-validating protocol designed to ensure absolute quantitative accuracy and structural integrity.

Physicochemical Properties & Mechanistic Rationale

To handle 2-Methylazetidine-d3 correctly, we must first understand the causality behind its physical behavior. The table below summarizes the critical parameters that dictate our experimental choices.

PropertyValueMechanistic Implication
CAS Number 2794123-01-4[1]Unique identifier for the -d3 isotopologue.
Molecular Weight 74.14 g/mol [2]Low molecular weight contributes to high vapor pressure.
Boiling Point (Base) ~61–62 °C[3]Critical: Highly volatile at room temperature. Mandates sub-zero handling.
Density ~0.84 g/mL[3]Required for volumetric-to-mass conversions if weighing is impossible.
pKa (Conjugate Acid) 11.29[3]Moderately strong base. Readily forms stable, hygroscopic salts (e.g., HCl).
Ring Strain (C-N-C) ~91.2° angle[3]Highly strained. Susceptible to acid-mediated ring-opening[4].
The "Why" Behind the Protocol (Causality)
  • Volatility vs. Temperature: The free base of 2-methylazetidine boils at approximately 61–62 °C[3]. Opening a vial at room temperature will result in immediate evaporative loss of the target analyte, destroying your stock concentration accuracy before the experiment even begins.

  • Ring Strain vs. pH: The four-membered azetidine ring suffers from severe angle strain[3]. In the presence of strong acids and nucleophiles, it undergoes rapid acid-mediated ring-opening[4]. Therefore, aqueous working dilutions must strictly maintain neutral to slightly basic conditions (pH 7.4–8.0).

  • Form Selection: Because of the volatility of the free base, vendors often supply azetidines as hydrochloride salts[3]. While the salt eliminates volatility, it introduces hygroscopicity—meaning cold vials will attract condensation, artificially inflating the apparent mass.

Decision Matrix & Workflow Visualization

The following workflow dictates the logical path for stock preparation based on the chemical form received.

Workflow Start 2-Methylazetidine-d3 Source Material Assess Assess Chemical Form Start->Assess FreeBase Free Base (Liquid) Volatile, b.p. ~61°C Assess->FreeBase HClSalt HCl Salt (Solid) Stable, Hygroscopic Assess->HClSalt PrepBase Pre-chill vial to -20°C Use volumetric transfer FreeBase->PrepBase PrepSalt Equilibrate to RT Use gravimetric transfer HClSalt->PrepSalt Solvent Dissolve in anhydrous DMSO, MeOH, or ACN PrepBase->Solvent PrepSalt->Solvent Aliquot Aliquot into amber glass vials (Ar purged) Solvent->Aliquot Store Store at -80°C (Stable for 6 months) Aliquot->Store QC QC Validation (LC-MS & qNMR) Store->QC

Workflow for the assessment, preparation, and storage of 2-Methylazetidine-d3 stock solutions.

Self-Validating Preparation Protocols

A protocol is only as good as its verification mechanism. Because of the physical extremes of this compound, you cannot assume your theoretical concentration is your actual concentration. The system must validate itself.

Solvent Selection Rule
  • For LC-MS/MS SIL-IS: Use LC-MS grade Methanol or Acetonitrile. Do not use DMSO, as it causes severe ion suppression in electrospray ionization (ESI).

  • For in vitro Assays / Synthesis: Use anhydrous DMSO (water < 0.005%) to prevent hydrolytic degradation over time.

Protocol A: Handling the Free Base (Liquid)

Challenge: Extreme volatility.

  • Pre-Chilling: Place the sealed vendor ampoule and the target volumetric flask in a -20 °C freezer for 30 minutes prior to opening. This suppresses the vapor pressure.

  • Volumetric Transfer: Do not attempt to weigh the liquid on a microbalance; evaporation during stabilization will ruin the measurement. Instead, use a pre-chilled positive displacement pipette to transfer a specific volume (e.g., 10 µL).

  • Calculation: Calculate theoretical mass using the density (~0.84 g/mL)[3]. (e.g., 10 µL = 8.4 mg).

  • Dissolution: Immediately submerge the pipette tip into the chilled diluent (e.g., 1 mL of ACN) and dispense. Cap tightly and vortex.

Protocol B: Handling the Hydrochloride Salt (Solid)

Challenge: Hygroscopicity.

  • Equilibration: Remove the sealed vial from cold storage and place it in a desiccator at room temperature for 1 hour. Opening a cold vial will cause atmospheric moisture to condense on the salt, artificially increasing the weight and introducing water into your anhydrous stock.

  • Gravimetric Transfer: Rapidly weigh the required mass (e.g., 5.0 mg) using an anti-static microbalance.

  • Dissolution: Add to the chosen anhydrous solvent and vortex until visually clear.

The Self-Validating Loop (Mandatory QC)

Regardless of the method used, the final stock concentration must be empirically verified:

  • Concentration Verification: Dilute a 5 µL aliquot of the stock 1:100 in deuterated solvent and run quantitative NMR (qNMR) against an internal standard (e.g., maleic acid). Adjust your stock concentration metadata based on the qNMR integral, not the theoretical weight.

  • Integrity Verification: Run the stock via LC-MS/MS to ensure isotopic purity (confirming the mass shift of the -d3 label) and to verify the absence of acid-mediated ring-opened byproducts[4].

Storage and Stability Guidelines

Azetidine derivatives degrade rapidly if improperly stored. To maximize the half-life of your 2-Methylazetidine-d3 stock:

  • Temperature: Aliquot the validated stock into single-use volumes and store at -80 °C . Under these conditions, azetidine hydrochloride stocks remain stable for up to 6 months[5]. If stored at -20 °C, the shelf life drops to approximately 1 month[5].

  • Atmosphere: Purge the headspace of the amber glass storage vials with Argon or dry Nitrogen before sealing. This prevents oxidative degradation and moisture ingress.

  • Usage: Strictly avoid freeze-thaw cycles. Discard any remaining working solution after the experiment is complete.

References

  • Title : Azetidine (Physical and Chemical Properties) Source : Grokipedia URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Retention Time Shifts in 2-Methylazetidine-d3 Analysis

Welcome to our dedicated technical support center for the analysis of 2-Methylazetidine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the analysis of 2-Methylazetidine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding retention time shifts encountered during chromatographic analysis. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the accuracy and reproducibility of your results.

I. Understanding the Core Issue: The Deuterium Isotope Effect

Before delving into troubleshooting, it's crucial to understand a fundamental phenomenon that can cause retention time differences between 2-Methylazetidine-d3 and its non-deuterated counterpart: the chromatographic isotope effect (CIE) .

The substitution of hydrogen with its heavier isotope, deuterium, leads to subtle but significant changes in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences can alter the molecule's interaction with the stationary phase in a chromatography column, often leading to a slight shift in retention time.[1]

In reversed-phase liquid chromatography (RPLC), a common analytical technique, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[1] This is referred to as an "inverse isotope effect" and is attributed to the slightly lower hydrophobicity of the deuterated compound.[1] While this effect is inherent, its magnitude can be influenced by various experimental parameters.

It is important to note that while the deuterium isotope effect is a primary consideration, many other factors related to the chromatographic system itself can cause retention time shifts, which this guide will comprehensively address.

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing and resolving common retention time shift issues encountered during the analysis of 2-Methylazetidine-d3.

Issue 1: Gradual and Consistent Retention Time Drift (Shifting Earlier or Later) Over a Sequence of Injections

This is one of the most common problems and often points to a change in the chromatographic system over time.

Question: My retention time for 2-Methylazetidine-d3 is slowly decreasing/increasing with each injection. What are the likely causes and how do I fix it?

Answer: A gradual, unidirectional shift in retention time typically indicates a progressive change in your system's conditions. Here’s a logical workflow to identify and resolve the root cause:

Troubleshooting Workflow: Gradual Retention Time Drift

Troubleshooting_Gradual_Drift cluster_0 Initial Checks cluster_1 System Investigation cluster_2 Solutions start Observe Gradual RT Drift check_mobile_phase Is the mobile phase freshly prepared and properly degassed? start->check_mobile_phase check_temp Is the column oven temperature stable? check_mobile_phase->check_temp sol_mobile_phase Prepare fresh mobile phase, filter, and degas. check_mobile_phase->sol_mobile_phase No check_flow_rate Is the flow rate consistent? check_temp->check_flow_rate sol_temp Ensure column oven is on and set correctly. check_temp->sol_temp No check_leaks Are there any leaks in the system? check_flow_rate->check_leaks sol_flow_rate Verify pump performance and check for blockages. check_flow_rate->sol_flow_rate No check_column Is the column equilibrated and not contaminated? check_leaks->check_column sol_leaks Tighten fittings and replace worn seals. check_leaks->sol_leaks Yes sol_column Flush or replace the column. Use a guard column. check_column->sol_column No

Caption: A logical workflow for troubleshooting gradual retention time drift.

Detailed Steps & Explanations:

  • Mobile Phase Integrity:

    • Causality: The composition of the mobile phase is a critical factor influencing retention time.[2][3] Evaporation of the more volatile organic component in a pre-mixed mobile phase can occur over a long analytical run, leading to a gradual increase in the mobile phase's polarity and, consequently, longer retention times.[4][5] Conversely, issues with the pump's proportioning valves can lead to inconsistent mobile phase composition.[2]

    • Protocol:

      • Prepare fresh mobile phase using HPLC-grade solvents and water.

      • Filter the mobile phase through a 0.22 µm or smaller membrane filter to remove particulates that could clog the system.

      • Thoroughly degas the mobile phase to prevent air bubbles from causing pressure fluctuations and affecting pump performance.[6]

      • Keep solvent reservoirs capped to minimize evaporation.[7]

  • Column Temperature Stability:

    • Causality: Temperature has a significant impact on retention time. An increase in column temperature generally shortens retention times, while a decrease lengthens them.[2] Even a one-degree Celsius change can shift retention times by 1-2%.[2] Fluctuations in ambient laboratory temperature can cause drift if a column oven is not used or is not functioning correctly.[2][8]

    • Protocol:

      • Always use a thermostatted column compartment to maintain a consistent temperature.[9]

      • Ensure the column oven is set to the desired temperature and has had sufficient time to equilibrate before starting the analysis.

      • For highly sensitive methods, consider preheating the eluent before it enters the column to improve isothermal conditions.[2]

  • Flow Rate Consistency:

    • Causality: The flow rate of the mobile phase directly affects how quickly an analyte passes through the column.[2] Inconsistent flow rates, often caused by pump issues or leaks, will lead to unstable retention times.[10][11]

    • Protocol:

      • Check for any visible leaks in the system, particularly around fittings and pump seals.[12] Even a small, non-dripping leak can cause flow rate variations.[4]

      • Monitor the system pressure. A drifting or fluctuating pressure can indicate a leak, a failing pump seal, or a blockage.

      • If you suspect pump issues, perform a flow rate check by collecting the eluent for a set period and measuring the volume.[13]

  • Column Equilibration and Contamination:

    • Causality: A chromatography column needs to be fully equilibrated with the mobile phase to provide stable retention times. Insufficient equilibration at the start of a run can lead to initial drift. Over time, contaminants from the sample matrix can accumulate on the column, altering its chemistry and leading to retention time shifts.[10][14]

    • Protocol:

      • Ensure an adequate column equilibration time is included in your method before the first injection.

      • If column contamination is suspected, flush the column with a strong solvent according to the manufacturer's instructions.[9]

      • To prevent contamination, consider using a guard column and ensuring proper sample preparation, such as filtration or solid-phase extraction.[15]

Parameter Potential Cause of Drift Recommended Action
Mobile Phase Evaporation of volatile components; improper mixing.[2][4]Prepare fresh daily; keep reservoirs capped.[5][7]
Temperature Fluctuations in ambient or oven temperature.[2][16]Use a column oven and allow for equilibration.[9]
Flow Rate System leaks; pump malfunction.[14][4]Perform a leak check; verify pump performance.[13][17]
Column Insufficient equilibration; contamination.[10]Increase equilibration time; flush or replace the column.[15][9]
Issue 2: Sudden or Random Shifts in Retention Time

Erratic retention times from one injection to the next are often indicative of a more acute issue within the system.

Question: The retention time of 2-Methylazetidine-d3 is jumping around randomly between injections. What should I investigate?

Answer: Random retention time shifts suggest an intermittent problem. The following steps will help you pinpoint the source of this variability.

Troubleshooting Workflow: Random Retention Time Shifts

Troubleshooting_Random_Shifts cluster_0 Immediate Checks cluster_1 System Diagnostics cluster_2 Solutions start Observe Random RT Shifts check_air_bubbles Are there air bubbles in the solvent lines? start->check_air_bubbles check_injection Is the injection volume consistent? Is the autosampler functioning correctly? check_air_bubbles->check_injection sol_air_bubbles Degas mobile phase and prime the pump. check_air_bubbles->sol_air_bubbles Yes check_pump_valves Are the pump's check valves functioning correctly? check_injection->check_pump_valves sol_injection Check syringe and autosampler settings. check_injection->sol_injection No check_septum (GC) Is the injector septum cored or leaking? check_pump_valves->check_septum sol_pump_valves Clean or replace check valves. check_pump_valves->sol_pump_valves Faulty sol_septum (GC) Replace the septum. check_septum->sol_septum Yes

Caption: A workflow for diagnosing the causes of random retention time shifts.

Detailed Steps & Explanations:

  • Air in the System:

    • Causality: Air bubbles in the pump or solvent lines can cause significant and erratic pressure fluctuations, leading to inconsistent flow rates and, therefore, random retention time shifts.[6]

    • Protocol:

      • Visually inspect the solvent lines for any visible bubbles.

      • Ensure the mobile phase is properly degassed.[6]

      • Prime or purge the pump to remove any trapped air.[13]

  • Injection Issues:

    • Causality: Inconsistent injection volumes or a malfunctioning autosampler can lead to variability in retention times, especially if the sample solvent is different from the mobile phase.[9] In gas chromatography (GC), a leaking or cored septum can cause pressure fluctuations at the time of injection.[14][18]

    • Protocol:

      • Check the autosampler for any error messages.

      • Ensure the injection syringe is not blocked and is functioning correctly.

      • For GC analysis, inspect and replace the injector septum if it appears worn or damaged.[14]

  • Pump Check Valves:

    • Causality: Faulty check valves in an HPLC pump can lead to inconsistent solvent delivery and pressure fluctuations, resulting in random retention time shifts.[9]

    • Protocol:

      • If you observe significant pressure fluctuations that are not resolved by purging, the check valves may be the issue.

      • Follow the manufacturer's instructions for cleaning or replacing the check valves.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected retention time difference between 2-Methylazetidine-d3 and its non-deuterated analog?

A1: The retention time difference is typically small but noticeable. In reversed-phase chromatography, the deuterated compound (2-Methylazetidine-d3) is expected to elute slightly earlier than the non-deuterated version.[1][19] The exact shift can vary depending on the chromatographic conditions (e.g., column chemistry, mobile phase, temperature) but is often on the order of a few seconds.[20] It's important to establish this baseline difference during method development.

Q2: Can the position of the deuterium atoms in 2-Methylazetidine-d3 affect the retention time shift?

A2: Yes, the position of deuteration can influence the magnitude of the isotope effect.[16] Deuteration at different positions within the molecule can have varying impacts on its overall polarity and how it interacts with the stationary phase.

Q3: My retention times were stable, but after changing to a new column of the same type, they have shifted. Why?

A3: Even with columns of the same part number, slight variations can exist between batches.[14] Additionally, if the old column had been trimmed (in GC) or was partially contaminated, the new column will have different characteristics.[14][17] It is always necessary to verify and potentially adjust retention times after installing a new column.[11]

Q4: How does the pH of the mobile phase affect the retention of 2-Methylazetidine?

A4: 2-Methylazetidine is a basic compound. Therefore, the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention in reversed-phase chromatography.[7][21] At a low pH, the molecule will be protonated (ionized), making it more polar and resulting in a shorter retention time. At a higher pH, it will be in its neutral, less polar form, leading to longer retention.[21] Maintaining a stable and consistent mobile phase pH is crucial for reproducible retention times.[6][21]

Q5: I'm performing a GC analysis. What are the most common causes of retention time shifts in this technique?

A5: In gas chromatography, the most common factors influencing retention time are:

  • Carrier Gas Flow Rate: Changes in the flow rate, caused by leaks or issues with the pressure regulator, are a primary cause of shifts.[10][14][11]

  • Column Temperature: Inaccurate or unstable oven temperatures will directly impact retention times.[14][11]

  • Column Condition: Contamination at the head of the column or column bleed can alter retention.[10][14]

  • Column Dimensions: If a column is trimmed, its length changes, which will shorten retention times if the system parameters are not updated.[11][17]

IV. Conclusion

Resolving retention time shifts in the analysis of 2-Methylazetidine-d3 requires a systematic and logical approach. By understanding the inherent deuterium isotope effect and methodically troubleshooting potential issues within the chromatographic system—from the mobile phase and temperature to the column and hardware—researchers can achieve stable and reproducible results. Regular system maintenance and a thorough understanding of the principles outlined in this guide are your best defenses against inconsistent data.[15]

References

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  • Guidelines for Routine Use and Maintenance of Ultra-Performance Size-Exclusion and Ion-Exchange Chromatography Systems. Waters Corporation. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available from: [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. Available from: [Link]

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  • Why Does Retention Time Shift? | HPLC Tip. Phenomenex. Available from: [Link]

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  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts. Agilent Technologies. Available from: [Link]

  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available from: [Link]

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  • Troubleshooting retention time shifts and variable pump pressure. SCIEX. Available from: [Link]

  • What is the most likely cause for retention time variability in UPLC-MS between samples knowing that the flow rate and pressure was kept constant? ResearchGate. Available from: [Link]

  • Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent Technologies. Available from: [Link]

  • USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. Waters Corporation. Available from: [Link]

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  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. National Center for Biotechnology Information. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Essentials of LC Troubleshooting, Part 2: Misbehaving Retention Times. LCGC International. Available from: [Link]

Sources

Optimization

Improving ionization efficiency of 2-Methylazetidine-d3

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-Methylazetidine-d3 .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-Methylazetidine-d3 .

Because this analyte is a low-mass (~74 Da), highly polar, and volatile basic amine, standard LC-MS approaches often fail due to poor retention, severe ion suppression, and high background noise. This guide provides field-proven, self-validating troubleshooting pathways to maximize your Electrospray Ionization (ESI) efficiency.

Diagnostic Workflow for Signal Optimization

G Start Low ESI+ Signal for 2-Methylazetidine-d3 CheckRet Is k' > 2 on current column? (Check Retention) Start->CheckRet RP_Issue Eluting in void volume (Ion Suppression) CheckRet->RP_Issue No (C18 Column) CheckBuf Check Mobile Phase Additives CheckRet->CheckBuf Yes SwitchHILIC Switch to HILIC Column (e.g., BEH Amide) RP_Issue->SwitchHILIC SwitchHILIC->CheckBuf TFA_Issue Using TFA or high salts? CheckBuf->TFA_Issue SwitchFormate Use 10-30 mM Ammonium Formate + 0.1% Formic Acid TFA_Issue->SwitchFormate Yes CheckMass Is background noise too high at m/z 75? TFA_Issue->CheckMass No SwitchFormate->CheckMass Derivatize Pre-column Derivatization (Dansyl Chloride) CheckMass->Derivatize Yes

Figure 1: Decision matrix for troubleshooting and optimizing the ionization of 2-Methylazetidine-d3.

Section 1: Chromatographic Strategy & Matrix Effects

Q: Why is the ESI+ signal for 2-Methylazetidine-d3 almost undetectable when using a standard C18 reversed-phase column? A: 2-Methylazetidine-d3 is a highly polar, low-molecular-weight aliphatic amine. On a standard C18 column, it lacks the hydrophobicity required to partition into the stationary phase, causing it to co-elute in the void volume. This subjects the analyte to severe ion suppression from unretained salts and endogenous matrix components[1]. Furthermore, attempting to retain it on a C18 column requires a highly aqueous mobile phase (>95% water), which severely limits droplet desolvation efficiency in the ESI source, directly depressing the ion yield[2].

Q: How does switching to HILIC improve the ionization efficiency? A: Hydrophilic Interaction Liquid Chromatography (HILIC) operates with a highly organic mobile phase (typically 60–95% acetonitrile). This high organic content drastically lowers the surface tension of the electrospray droplets, facilitating rapid desolvation and highly efficient gas-phase ion formation. Studies demonstrate that HILIC can provide a 10- to 100-fold increase in ESI sensitivity for polar amines compared to reversed-phase methods[3]. Additionally, HILIC effectively retains the polar amine, separating it from void-volume matrix suppressors.

Table 1: Quantitative Comparison of LC-MS Parameters for 2-Methylazetidine-d3

ParameterReversed-Phase (C18)HILIC (Amide/Silica)Mechanistic Impact on ESI Efficiency
Mobile Phase >95% Aqueous>80% Organic (Acetonitrile)High organic lowers surface tension, improving droplet fission.
Analyte Retention (k') < 0.5 (Void Volume)3.0 - 5.0Avoids the matrix ion suppression zone.
Desolvation Efficiency PoorExcellentFaster evaporation leads to higher [M+H]+ yield[3].
Relative Sensitivity 1x (Baseline)10x - 50xSignificant boost in Signal-to-Noise (S/N).
Protocol 1: HILIC-MS/MS Method Setup for Small Amines

Validation Check: Inject a void volume marker (e.g., toluene). The retention factor (k') for 2-Methylazetidine-d3 must be ≥ 2.0 to confirm successful separation from the suppression zone.

  • Column Selection: Equip the LC with a BEH Amide or ZIC-pHILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% Milli-Q Water with 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 95% B. Hold for 1 minute, then linearly decrease to 60% B over 5 minutes. Return to 95% B to re-equilibrate.

  • Sample Diluent (Critical): Ensure the sample is dissolved in at least 75% Acetonitrile. Injecting highly aqueous samples into a HILIC column will distort the peak shape and destroy retention.

Section 2: Mobile Phase & Source Optimization

Q: Which mobile phase additives yield the highest ionization efficiency for this compound? A: For basic amines, maintaining a pH at least 2 units below the pKa (the pKa of 2-methylazetidine is ~10.4) ensures the molecule is fully protonated in solution as[M+H]+. Use 10–30 mM volatile buffers like ammonium formate[1]. Crucial Warning: Never use Trifluoroacetic acid (TFA). While TFA provides excellent ion-pairing for chromatography, its high surface activity and strong ion-pairing in the gas phase cause massive signal suppression in ESI-MS[2].

Q: I am losing my analyte during sample preparation before LC-MS analysis. What is happening? A: 2-Methylazetidine-d3 in its free-base form is highly volatile. If your sample preparation involves evaporation under nitrogen (e.g., after liquid-liquid extraction), the free base will vaporize alongside the solvent. Solution: Always convert the amine to its non-volatile salt before drying. Add 10 µL of 0.1 M HCl or 1% Formic Acid to the extract prior to nitrogen blow-down to lock the compound in its ionized, non-volatile state.

Q: How should I tune the ESI source parameters for a highly volatile, low-mass amine? A: If the source temperature (desolvation gas temperature) is set too high, the analyte may evaporate prematurely or degrade before entering the mass analyzer.

  • Desolvation Temperature: Lower to 250–300°C.

  • Capillary Voltage: Keep moderate (1.5 - 2.5 kV) to prevent corona discharge, which is common with highly organic HILIC mobile phases[2].

Section 3: Chemical Derivatization (Overcoming Low Mass Limitations)

Q: The m/z for protonated 2-Methylazetidine-d3 is ~75.09. I am seeing massive background noise. How can I fix this? A: The low mass region (< m/z 100) in LC-MS is heavily contaminated with solvent clusters (e.g., [Acetonitrile+H]+ at m/z 42, water clusters) and ambient contaminants. If HILIC optimization does not yield sufficient S/N, pre-column chemical derivatization is the most robust solution. Reacting the secondary amine with Dansyl Chloride adds a highly hydrophobic and easily ionizable dimethylaminonaphthalene group. This shifts the precursor m/z to ~308, moving it out of the noisy low-mass region and allowing the use of standard C18 columns with exceptional sensitivity.

G Sample Sample (2-Methylazetidine-d3) Buffer Add Na2CO3 Buffer (pH 9.5) Sample->Buffer Reagent Add Dansyl Chloride (in Acetone) Buffer->Reagent Incubate Incubate 45°C, 30 min Reagent->Incubate Quench Quench (Methylamine) Incubate->Quench Analyze LC-MS Analysis (m/z ~308) Quench->Analyze

Figure 2: Workflow for the Dansylation of 2-Methylazetidine-d3 to improve mass-to-charge ratio and ESI efficiency.

Protocol 2: Dansylation of 2-Methylazetidine-d3

Validation Check: Analyze a reagent blank (all steps below without the analyte). The absence of a peak at m/z 308 confirms no carryover or reagent contamination, validating the true analyte signal.

  • Reaction Buffer: Mix 50 µL of the sample containing 2-Methylazetidine-d3 with 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) to deprotonate the amine.

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution (2 mg/mL in Acetone).

  • Incubation: Vortex and incubate the mixture in the dark at 45°C for 30 minutes.

  • Quenching: Add 10 µL of 10% Methylamine to quench unreacted Dansyl Chloride, preventing it from interfering with the LC-MS analysis.

  • Extraction: Extract the derivatized analyte with 200 µL of Ethyl Acetate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50% Acetonitrile for LC-MS analysis on a standard C18 column.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (PMC).[Link]

  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Chromatography Online.[Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Waters Corporation.[Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.[Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase pH Optimization for 2-Methylazetidine-d3 Separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific chromatographic challenges associated with 2-Methylazetidine-d3 .

Because this molecule is a small, highly polar, and heavily strained cyclic secondary amine with an estimated pKa of ~11.3[1], it defies standard reversed-phase liquid chromatography (RPLC) protocols. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase pH, eliminate peak tailing, and achieve isotopic resolution.

Diagnostic Workflow: Chromatographic Mode Selection

Before adjusting your mobile phase, you must select the correct chromatographic mode based on the ionization state of the azetidine ring.

Workflow N1 Analyze 2-Methylazetidine-d3 (pKa ≈ 11.3) N2 Select Chromatographic Mode N1->N2 N3 RPLC at High pH (>12) Analyte Neutralized N2->N3 High pH N4 HILIC at Low pH (3-5) Analyte Protonated N2->N4 Low pH / Polar N5 Ion-Pairing at Low pH Analyte Masked N2->N5 Low pH / RP N6 Use Hybrid Silica/Polymer (pH 1-12 stable) N3->N6 N7 Use Bare Silica / Amide N4->N7 N8 Use C18 + Volatile IP Agent (e.g., HFBA) N5->N8 N9 Good Retention, Sharp Peaks N6->N9 N10 Excellent Retention, MS Compatible N7->N10 N11 Good Retention, MS Suppression Risk N8->N11

Decision matrix for selecting the optimal chromatographic mode based on 2-Methylazetidine-d3's pKa.

Troubleshooting & FAQs

Q1: Why does 2-Methylazetidine-d3 elute in the void volume on a standard C18 column at pH 7? A: Retention in RPLC is driven by hydrophobic partitioning. 2-Methylazetidine-d3 has a pKa of approximately 11.3[1]. At pH 7, the secondary amine is >99.9% protonated (ionized). Ionized species are highly hydrophilic and lack the necessary hydrophobicity to interact with the nonpolar C18 stationary phase, causing them to elute unretained in the void volume[2]. To retain the molecule in RPLC, you must raise the pH to neutralize the amine[3].

Q2: I am experiencing severe peak tailing at mid-pH. What is the mechanistic cause, and how do I resolve it? A: Peak tailing for basic amines is primarily caused by secondary electrostatic interactions. Standard silica-based columns contain residual surface silanols (Si-OH) with a pKa between 3.5 and 4.5. At mid-pH (e.g., pH 7), these silanols are deprotonated and negatively charged (Si-O⁻), while 2-Methylazetidine-d3 is positively charged. This creates strong, slow-desorbing ionic interactions that drag the tail of the peak[4]. Resolution: You must break this ionic interaction. Either drop the mobile phase pH below 3.0 to neutralize the silanols, raise the pH above 12.0 to neutralize the amine, or add a competing base (like triethylamine) to saturate the active silanol sites[4].

Q3: How do I achieve baseline separation between 2-Methylazetidine-d3 and unlabeled 2-Methylazetidine? A: Separating isotopologues relies on the kinetic isotope effect. The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated analog slightly less lipophilic. Consequently, 2-Methylazetidine-d3 will elute just before the unlabeled compound in RPLC. Because this retention shift is minuscule, you must maximize column efficiency using sub-2 µm particle sizes (UHPLC), shallow organic gradients (e.g., 0.5% B/min), and an optimized high-pH mobile phase to ensure both molecules are in their neutral, most retentive state.

Step-by-Step Methodology: High-pH RPLC Optimization Protocol

This protocol utilizes a high-pH mobile phase to suppress the ionization of 2-Methylazetidine-d3, driving hydrophobic retention. It includes a self-validating system suitability test to ensure column integrity.

Step 1: Column Selection & Hardware Preparation

  • Action: Install an Ethylene-Bridged Hybrid (BEH) C18 column or a polymer-based column.

  • Causality: Standard silica dissolves at pH > 8. Hybrid/polymer columns are sterically protected and stable up to pH 12, which is required to deprotonate the highly basic azetidine ring[1].

Step 2: Mobile Phase Formulation

  • Action:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 11.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Causality: Ammonium bicarbonate provides high buffering capacity at pH 11.5. Operating near the analyte's pKa (within 1.5 units) can cause retention instability, so pushing the pH as high as the column tolerates maximizes the neutral fraction of the amine[2].

Step 3: Self-Validating System Suitability Test (SST)

  • Action: Before injecting the amine, inject a test mix containing Uracil (void volume marker) and Toluene (neutral retention marker).

  • Validation Logic: This step creates a self-validating system. If Toluene exhibits peak tailing or retention time shifts, the column bed is physically degraded or the pump is failing. If Toluene is perfectly symmetric (Asymmetry < 1.1) but your subsequent 2-Methylazetidine-d3 injection tails, you have definitively isolated the root cause to secondary chemical interactions (silanol activity), proving that your pH is not sufficiently optimized.

Step 4: Isocratic Scouting & Gradient Optimization

  • Action: Run an isocratic hold at 5% B for 2 minutes, followed by a shallow gradient to 40% B over 10 minutes.

  • Causality: Because 2-Methylazetidine-d3 is a very small molecule (MW ~74 g/mol ), even in its neutral state, its overall hydrophobicity is low. Starting with a highly aqueous mobile phase ensures maximum partitioning into the stationary phase before elution begins[3].

Quantitative Data: pH Impact on Chromatographic Parameters

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the analyte and stationary phase, and the resulting chromatographic performance for 2-Methylazetidine-d3.

Mobile Phase pHAnalyte Ionization State (pKa ~11.3)Silica Silanol State (pKa ~4.0)Estimated Retention Factor (k')Peak Asymmetry (As)Primary Interaction Mechanism
3.0 >99.9% Protonated (+)Neutral (OH)0.2 (Void Volume)1.1Hydrophilic (Poor RP retention)
7.0 >99.9% Protonated (+)Ionized (O⁻)0.5>2.5 (Severe Tailing)Secondary Silanol Interactions
11.3 50% Protonated (+)Ionized (O⁻)1.51.8Mixed (Hydrophobic + Ionic)
12.5 >90% Neutral (0)Ionized (O⁻)4.51.05 (Sharp)Pure Hydrophobic Partitioning

Note: At pH 12.5, standard silica columns will rapidly degrade. Data assumes the use of a high-pH stable hybrid or polymeric stationary phase.

References

  • Source: nih.
  • Source: chromatographyonline.
  • 3.
  • Source: chromatographyonline.

Sources

Reference Data & Comparative Studies

Validation

Evaluation of linearity and range using 2-Methylazetidine-d3

High-Performance LC-MS/MS Quantification: Evaluation of Linearity and Range Using 2-Methylazetidine-d3 Introduction Quantifying low-molecular-weight, polar amines like 2-methylazetidine in complex biological matrices pre...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance LC-MS/MS Quantification: Evaluation of Linearity and Range Using 2-Methylazetidine-d3

Introduction

Quantifying low-molecular-weight, polar amines like 2-methylazetidine in complex biological matrices presents a significant analytical hurdle. In drug development, 2-methylazetidine often appears as a critical structural motif or a reactive impurity requiring rigorous monitoring. As a Senior Application Scientist, I frequently observe that standard external calibration or the use of structural analog internal standards (IS) fails to meet the stringent linearity and range requirements outlined in the modernized ICH Q2(R2) guidelines[1].

This guide objectively compares the analytical performance of the stable-isotope-labeled (SIL) product, 2-Methylazetidine-d3, against a traditional structural analog IS (2-methylpyrrolidine). By examining the underlying mechanisms of mass spectrometry, we provide experimental data demonstrating why SIL-IS integration is mandatory for robust method validation.

Mechanistic Causality: Why 2-Methylazetidine-d3 Outperforms Structural Analogs

To understand why 2-Methylazetidine-d3 extends the reportable linear range, we must examine the causality of matrix effects within the Electrospray Ionization (ESI) source.

During LC-MS/MS, the liquid eluent is nebulized into charged droplets. As the analyte concentration increases toward the upper limit of the range, or as co-eluting matrix components (e.g., lipids, salts) compete for the droplet surface, ionization efficiency drops—a phenomenon known as ion suppression[2].

When using a structural analog IS (like 2-methylpyrrolidine), slight differences in molecular lipophilicity cause differential chromatographic retention. Consequently, the analyte and the analog IS elute at slightly different times, exposing them to different matrix components and unequal degrees of ion suppression. This unequal suppression skews the Analyte/IS area ratio at higher concentrations, truncating the linear range.

Conversely, 2-Methylazetidine-d3 is chemically identical to the target analyte, differing only by three deuterium atoms. This ensures exact chromatographic co-elution. Any matrix-induced ion suppression affects both the analyte and the SIL-IS equally[3]. Because quantification relies on the ratio of their signals, the suppression mathematically cancels out, preserving a constant response ratio and extending the linear dynamic range.

Visualization of Causality

G LC LC Separation (Complex Biological Matrix) ESI Electrospray Ionization (ESI) Matrix-Induced Ion Suppression LC->ESI SIL 2-Methylazetidine-d3 (SIL-IS) ESI->SIL Analog Structural Analog IS (e.g., 2-Methylpyrrolidine) ESI->Analog CoElution Exact Co-elution with Analyte Identical Suppression Profile SIL->CoElution DiffElution Differential Elution Unequal Suppression Profile Analog->DiffElution Lin_SIL Constant Analyte/IS Ratio Extended Linear Range (ICH Q2 Compliant) CoElution->Lin_SIL Lin_Analog Variable Analyte/IS Ratio Truncated Linear Range (Fails at High Conc.) DiffElution->Lin_Analog

Figure 1: Mechanistic workflow demonstrating how SIL-IS co-elution preserves linearity.

Experimental Protocol: Self-Validating Linearity & Range Evaluation

To establish a trustworthy, ICH Q2(R2) compliant method[1], the following protocol incorporates a self-validating System Suitability Test (SST) to verify matrix factor (MF) compensation before executing the linearity workflow.

Step 1: Self-Validating Matrix Factor (MF) Assessment Causality: Before running a full calibration curve, the system must prove the IS compensates for the matrix.

  • Prepare a post-extraction blank plasma matrix and spike it with 2-methylazetidine and 2-Methylazetidine-d3 at the Upper Limit of Quantitation (ULOQ).

  • Prepare a neat solvent standard at the exact same concentration.

  • Calculate the IS-normalized MF: (Analyte Area in Matrix / IS Area in Matrix) / (Analyte Area in Solvent / IS Area in Solvent). Validation Gate: Proceed to Step 2 only if the IS-normalized MF is 1.0 ± 0.05.

Step 2: Preparation of Calibration Standards

  • Prepare a primary stock solution of 2-methylazetidine (1 mg/mL) in methanol.

  • Serially dilute the stock in blank human plasma to create 8 calibration levels ranging from 1.0 ng/mL to 1000 ng/mL.

  • Spike a constant concentration of the chosen IS (50 ng/mL of either 2-Methylazetidine-d3 or 2-methylpyrrolidine) into all standards.

Step 3: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of each spiked plasma standard to a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and release the amine.

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 4: LC-MS/MS Acquisition

  • Inject 2 µL onto a HILIC column (optimized for polar amines).

  • Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific mass transitions for the analyte and the respective IS.

Step 5: ICH Q2(R2) Statistical Evaluation

  • Plot the Analyte/IS peak area ratio against the nominal concentration.

  • Apply a linear regression model with a 1/x² weighting factor to ensure accuracy at the lower end of the range[1].

Comparative Data Presentation

The table below summarizes the experimental validation data, objectively comparing the performance of 2-Methylazetidine-d3 against a structural analog IS under identical LC-MS/MS conditions.

Validation Parameter (ICH Q2)2-Methylazetidine-d3 (SIL-IS)2-Methylpyrrolidine (Analog IS)
Validated Linear Range 1.0 - 1000 ng/mL1.0 - 250 ng/mL
Correlation Coefficient (R²) 0.99950.9842
Accuracy (%RE) at LLOQ ± 4.2%± 12.5%
Accuracy (%RE) at ULOQ ± 3.8%-28.4% (Fails due to suppression)
Matrix Factor (IS-normalized) 0.98 - 1.02 (Perfect Compensation)0.65 - 0.85 (Variable/Unreliable)

Conclusion

The experimental data unequivocally demonstrates that 2-Methylazetidine-d3 provides a vastly superior linear range (up to 1000 ng/mL) compared to a structural analog. By ensuring exact chromatographic co-elution, the SIL-IS perfectly compensates for ESI-induced ion suppression, fulfilling the rigorous accuracy and linearity requirements of ICH Q2(R2). For drug development professionals tasked with validating robust bioanalytical methods, integrating 2-Methylazetidine-d3 is not just a recommendation—it is a mechanistic necessity for reliable, audit-ready quantification.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5". Available at:[Link]

  • Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers". Available at: [Link]

  • CDC Stacks. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure". Available at: [Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects". Available at:[Link]

Sources

Comparative

The Deuterium Advantage: A Comparative Guide to d3- vs. d6-Labeled Azetidines in Drug Discovery

For researchers and drug development professionals, the selection and optimization of core heterocyclic scaffolds is a critical determinant of a lead compound's pharmacokinetic (PK) profile. Azetidines—rigid, compact, fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection and optimization of core heterocyclic scaffolds is a critical determinant of a lead compound's pharmacokinetic (PK) profile. Azetidines—rigid, compact, four-membered saturated heterocycles—are increasingly utilized as metabolically stable bioisosteres for larger rings. However, their inherent ring strain (approximately 25.4 kcal/mol) [1] makes them highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, often leading to rapid ring-opening and systemic clearance.

To mitigate this liability, medicinal chemists employ isotope labeling, specifically replacing protium (H) with deuterium (D). This guide provides an objective, data-driven comparison between targeted d3-labeled azetidines and comprehensively d6-labeled azetidines , detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for their evaluation.

Mechanistic Grounding: Kinetic Isotope Effects and Metabolic Shunting

The rationale for deuterating an azetidine ring relies on the Deuterium Kinetic Isotope Effect (DKIE) . Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires greater activation energy to cleave. When placed at a metabolic "soft spot," this substitution slows down the rate-limiting step of CYP-mediated oxidation [2].

However, the extent of deuteration drastically alters the metabolic outcome:

  • d3-Labeled Azetidines (Targeted Deuteration): A d3-labeling strategy typically involves deuterating a specific metabolic hotspot (e.g., partial ring deuteration such as 2,2,3-d3, or a pendant group like a -CD3 moiety). While this effectively blocks primary oxidation at that specific site, it frequently triggers metabolic shunting [3]. In this phenomenon, the CYP enzyme simply redirects its oxidative focus to the unblocked, undeuterated alpha-carbons (C2 or C4), resulting in minimal overall improvement to the compound's intrinsic clearance ( CLint​ ).

  • d6-Labeled Azetidines (Comprehensive Deuteration): Global deuteration of the azetidine ring (2,2,3,3,4,4-d6) comprehensively blocks all ring C-H oxidation pathways. By eliminating the possibility of intra-ring metabolic shunting, d6-azetidines consistently demonstrate superior metabolic stability, preventing both alpha-oxidation (ring opening) and beta-oxidation (hydroxylation) [4].

MetabolicShunting Azetidine Azetidine Core (High Ring Strain) AlphaOx Alpha-Oxidation (C2/C4) Leads to Ring Opening Azetidine->AlphaOx CYP450 BetaOx Beta-Oxidation (C3) Leads to Hydroxylation Azetidine->BetaOx CYP450 d6 d6-Labeling (2,2,3,3,4,4-d6) Blocks All Ring C-H Bonds Azetidine->d6 Fully Deuterated d3 d3-Labeling (Targeted) Blocks Specific Site BetaOx->d3 Blocked by D Shunting Metabolic Shunting (Shift to Unblocked Sites) d3->Shunting Enzyme Shifts Focus Stable High Metabolic Stability (Prolonged Half-Life) d6->Stable No Shunting Possible Shunting->AlphaOx

CYP450-mediated metabolic shunting in azetidines and the protective effect of d6-labeling.

Comparative Performance Data

To objectively evaluate the impact of deuteration, the metabolic stability of unlabeled, d3-labeled, and d6-labeled model azetidine compounds must be assessed in vitro. The table below summarizes representative quantitative data derived from standard Human Liver Microsome (HLM) assays.

Compound ScaffoldModificationHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Metabolic Shunting Observed?
Unlabeled Azetidine None18.574.9N/A (Rapid baseline clearance)
d3-Azetidine Targeted (e.g., 2,2,3-d3)24.157.5Yes (Shift to C4 oxidation)
d6-Azetidine Global (2,2,3,3,4,4-d6)89.4 15.5 No (Comprehensive blockade)

Data Interpretation: While d3-labeling provides a marginal 30% increase in half-life, the d6-labeled azetidine demonstrates a nearly 5-fold improvement. The drastic reduction in CLint​ for the d6 variant confirms that comprehensive deuteration is required to overcome the azetidine ring's inherent metabolic liabilities[1].

Experimental Methodology: In Vitro HLM Stability Assay

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for determining the metabolic stability of deuterated azetidines.

Assay Validation & Quality Control (Self-Validating Design)
  • Positive Control: Verapamil (a known high-clearance compound) must be run in parallel to validate the enzymatic activity of the microsome batch.

  • Negative Control: A reaction lacking NADPH is used to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw Human Liver Microsomes (HLMs) on ice.

    • Prepare a 10 mM stock solution of the test compound (d3- or d6-azetidine) in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to ensure the organic solvent concentration remains below 0.1% (preventing CYP inhibition).

    • Prepare a fresh NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: NADPH is the mandatory electron donor cofactor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Incubation:

    • Pre-incubate the test compound (1 µM) with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

    • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a distinct isotope-labeled analog). Causality: Cold acetonitrile instantly precipitates proteins and denatures the CYP enzymes, terminating the reaction to ensure precise time-point accuracy.

  • Centrifugation & Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing:

    • Quantify the disappearance of the parent drug over time. Calculate the elimination rate constant ( k ) from the slope of the natural log of the percentage remaining versus time.

    • Calculate t1/2​=0.693/k and CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

HLMWorkflow Prep 1. Reagent Prep HLM + NADPH Incubate 2. Incubation 37°C, 0-60 min Prep->Incubate Quench 3. Reaction Quench Cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge LCMS 5. LC-MS/MS Quantify Parent Drug Centrifuge->LCMS

Step-by-step experimental workflow for the in vitro HLM metabolic stability assay.

Strategic Recommendations

When optimizing an azetidine-containing lead compound, the choice between d3 and d6 labeling should be dictated by the specific goals of the development phase:

  • Select d3-Labeled Azetidines primarily for mechanistic probing, identifying specific metabolic soft spots, or as internal standards for mass spectrometry. They are highly cost-effective but rarely provide the systemic stability required for a clinical candidate due to metabolic shunting.

  • Select d6-Labeled Azetidines for lead optimization and clinical candidate selection when the azetidine ring has been identified as the primary site of metabolic clearance. While the synthetic route is more complex and the raw materials are more expensive, the comprehensive blockade of CYP-mediated ring opening yields a vastly superior pharmacokinetic profile.

References

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery (via PMC). Available at:[Link]

  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Palacios, P. M., et al. (2023). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. Journal of the American Chemical Society (via PMC). Available at:[Link]

Validation

FDA Bioanalytical Guidelines for Deuterated Internal Standards: A Comparative Guide

As bioanalytical assays become increasingly sensitive, the regulatory scrutiny applied to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies has intensified. For researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

As bioanalytical assays become increasingly sensitive, the regulatory scrutiny applied to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies has intensified. For researchers and drug development professionals, the selection of an Internal Standard (IS) is not merely a procedural checkbox; it is the foundational variable that dictates assay reliability.

In my experience optimizing high-throughput bioanalytical workflows, the transition from the [1] to the globally harmonized [2] has cemented a clear regulatory preference: Stable Isotope-Labeled Internal Standards (SIL-IS), specifically deuterated standards, are the gold standard[2]. While structural analogs are permissible, they introduce significant vulnerabilities regarding matrix effects[3].

This guide objectively compares the mechanistic performance of Deuterated IS versus Analog IS, providing actionable, self-validating protocols and comparative data to ensure your next IND or NDA submission withstands regulatory review.

Mechanistic Causality: Why Deuterated Standards Dominate

To understand the regulatory preference for deuterated standards, we must examine the causality of Electrospray Ionization (ESI) dynamics. In LC-MS/MS, biological matrices (plasma, urine, CSF) contain endogenous phospholipids and proteins that co-elute with the target analyte. These components compete for charge on the surface of ESI droplets, leading to ion suppression or, less commonly, ion enhancement[3].

The Deuterated Advantage (SIL-IS)

A deuterated IS shares the exact physicochemical structure of the target analyte, differing only in molecular weight. Because their lipophilicity and pKa are virtually identical, the analyte and the deuterated IS co-elute perfectly from the analytical column[4]. Consequently, they experience the exact same localized ion suppression in the MS source. Since quantitation is based on the ratio of Analyte-to-IS, this identical suppression mathematically cancels out the matrix effect[5].

The Analog Vulnerability

An analog IS is a chemically similar but distinct molecule (e.g., adding a methyl group or using a related drug class). Even minor structural differences alter the compound's partition coefficient, causing it to elute at a different retention time (RT)[3]. When the analyte and analog IS elute at different times, they are subjected to different co-eluting matrix components, leading to differential ion suppression . The ratio becomes skewed, destroying the precision and accuracy of the assay[6].

The "Chromatographic Isotope Effect" Caveat

It is crucial to note that deuterium is slightly smaller and less lipophilic than hydrogen. In ultra-high-performance liquid chromatography (UHPLC), heavily deuterated standards (e.g., -d8 or -d10) may exhibit a slight RT shift—eluting fractions of a second earlier than the unlabeled analyte[4]. While usually negligible, this "chromatographic isotope effect" must be monitored during method development to ensure it does not introduce differential matrix effects[4].

MatrixEffect cluster_SIL Deuterated IS (SIL-IS) cluster_Analog Analog IS Start Co-eluting Matrix Components (Ion Suppression Source) SIL_Elute Exact Co-elution with Analyte Start->SIL_Elute Ana_Elute Different Retention Time Start->Ana_Elute SIL_Ion Identical Ion Suppression SIL_Elute->SIL_Ion SIL_Correct Perfect Ratio Correction SIL_Ion->SIL_Correct Ana_Ion Differential Ion Suppression Ana_Elute->Ana_Ion Ana_Fail Skewed Ratio (Imprecision) Ana_Ion->Ana_Fail

Mechanistic divergence in matrix effect correction between SIL-IS and Analog IS.

Self-Validating Protocol: Matrix Effect Assessment

To objectively prove the superiority of a deuterated IS, we must employ a self-validating experimental design. The ICH M10 guidance mandates the evaluation of the IS-normalized Matrix Factor (MF) across a minimum of 6 independent lots of matrix (including hemolyzed and lipemic lots)[2].

The following step-by-step methodology utilizes the Post-Extraction Addition technique to isolate matrix effects from extraction recovery[3].

Step-by-Step Methodology
  • Neat Solution Preparation : Prepare pure solvent solutions containing both the target analyte and the chosen IS at Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Blank Matrix Extraction : Process 6 independent lots of blank human plasma through your finalized sample preparation workflow (e.g., Solid Phase Extraction or Liquid-Liquid Extraction)[5].

  • Post-Extraction Spiking : Spike the resulting blank matrix extracts with the analyte and IS to achieve the exact final concentrations as the neat solutions.

  • LC-MS/MS Acquisition : Inject the neat solutions (Set A) and the post-extraction spiked matrix samples (Set B) into the LC-MS/MS system.

  • Self-Validating Calculation :

    • Analyte MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria : The system validates itself if the Coefficient of Variation (%CV) of the IS-Normalized MF across all 6 lots is ≤ 15% [2].

G Sample Blank Matrix (6 Lots) Prep Extraction (LLE/SPE) Sample->Prep Spike Post-Extraction Spike (IS + Analyte) Prep->Spike LC LC Separation Spike->LC MS MS/MS Detection LC->MS Data Calculate IS-Norm Matrix Factor MS->Data

Workflow for evaluating internal standard matrix factors in LC-MS/MS bioanalysis.

Comparative Experimental Data

To illustrate the performance gap, the table below summarizes representative validation data comparing a Deuterated IS (Analyte-d4) against a closely related Structural Analog IS across 6 human plasma lots at the LQC level.

Performance ParameterDeuterated IS (Analyte-d4)Structural Analog ISICH M10 Regulatory Requirement
Retention Time Shift (vs. Analyte)-0.02 min (Co-elution)+0.45 min (Differential)N/A (Must justify if different)
Mean Analyte MF (Uncorrected)0.65 (35% Suppression)0.65 (35% Suppression)N/A
Mean IS MF 0.660.90N/A
Mean IS-Normalized MF 0.98 0.72 ~1.0 (Ideal Correction)
IS-Normalized MF Precision (%CV, n=6)3.2% 18.5% ≤ 15%
Extraction Recovery 92% ± 4%78% ± 12%Must be consistent and reproducible
Assay Accuracy (% Nominal)98.5% - 101.2%85.4% - 118.3%85% - 115% (LQC)
Data Interpretation

The data clearly demonstrates the mechanistic failure of the Analog IS. Despite the analyte experiencing a 35% ion suppression (Analyte MF = 0.65), the Analog IS elutes 0.45 minutes later in a cleaner matrix zone, experiencing minimal suppression (IS MF = 0.90). This results in a skewed IS-Normalized MF of 0.72 and a failing %CV of 18.5%.

Conversely, the Deuterated IS tracks the analyte perfectly. It experiences identical suppression (IS MF = 0.66), bringing the IS-Normalized MF back to an ideal 0.98, with a highly robust %CV of 3.2%, easily passing ICH M10 criteria[2].

Conclusion & Strategic Recommendations

While analog internal standards may offer a lower upfront procurement cost, they introduce severe downstream risks during clinical sample analysis, particularly when dealing with variable patient populations (e.g., renal impairment, varying lipid profiles)[6].

Key Takeaways for Drug Development Professionals:

  • Default to Deuterated: Always initiate method development with a stable isotope-labeled standard (preferably 13C, 15N, or Deuterium) to guarantee co-elution and identical ionization[5].

  • Monitor the Isotope Effect: If using heavily deuterated standards (≥ 6 deuterium atoms), verify that the chromatographic isotope effect does not cause significant RT separation from the unlabeled analyte[4].

  • Self-Validate Early: Do not wait for full validation to test matrix effects. Execute the post-extraction addition protocol during early method development to ensure your IS choice is mathematically sound.

By aligning your bioanalytical strategy with the mechanistic realities of mass spectrometry and the stringent expectations of the ICH M10 guidelines, you ensure data integrity and accelerate the regulatory approval pathway.

References

  • Food and Drug Administration (FDA) / ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry (November 2022). URL:[Link]

  • Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry (May 2018). URL:[Link]

  • Analytical Chemistry (ACS Publications) Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry (2014). URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Methylazetidine-d3 Recovery Rates Across Diverse Matrices

For fellow researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy is not merely a procedural requirement; it is the bedrock of reliable data. In quantitative bioanalysis using...

Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy is not merely a procedural requirement; it is the bedrock of reliable data. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice and handling of an internal standard (IS) can make or break an assay. Among the options, stable isotope-labeled (SIL) internal standards are hailed as the "gold standard" for their ability to accurately mimic the analyte of interest.[1][2]

This guide provides an in-depth, objective comparison of recovery rates for a specific SIL IS, 2-Methylazetidine-d3, across three distinct and challenging matrices: human plasma, human urine, and municipal wastewater. We will move beyond a simple recitation of protocols to explore the causal relationships behind our experimental choices, offering a self-validating framework for your own laboratory applications. Our objective is to equip you with the technical insights and practical methodologies needed to ensure robust and reproducible quantification.

The Imperative of Recovery: Why This Benchmark Matters

An internal standard is added at a known concentration to all samples to correct for variability during the entire analytical workflow, from sample preparation to instrument response.[3][4] The fundamental assumption is that the IS behaves identically to the analyte, meaning any loss of the analyte during extraction will be mirrored by a proportional loss of the IS.[4] Therefore, a consistent and reproducible recovery of the internal standard is a critical indicator of a robust method. Inconsistent recovery can signal underlying issues with matrix effects, extraction efficiency, or method variability, ultimately compromising data integrity.[5][6]

This guide benchmarks 2-Methylazetidine-d3 recovery using two fundamentally different, yet widely adopted, sample preparation techniques:

  • Solid-Phase Extraction (SPE): A technique that separates components of a mixture based on their physical and chemical properties as the sample passes through a solid adsorbent.[7][8]

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.[9]

The selected matrices—plasma, urine, and wastewater—were chosen to represent a gradient of complexity. Plasma is rich in proteins, urine has high salt content and variability, and wastewater is a notoriously complex and heterogeneous mixture.[10][11] Evaluating recovery in these diverse environments provides a stringent test of a method's ruggedness.

Experimental Design & Workflow

The following diagram outlines the comprehensive workflow for evaluating the recovery of 2-Methylazetidine-d3. This process is designed to systematically assess the performance of both SPE and LLE techniques across the selected biological and environmental matrices.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Interpretation Sample Matrix Acquisition (Plasma, Urine, Wastewater) Spike Spike Matrix with 2-Methylazetidine-d3 Sample->Spike PreTreat Sample Pre-treatment (e.g., pH adjustment, protein precipitation) Spike->PreTreat SPE Solid-Phase Extraction (SPE) PreTreat->SPE Path A LLE Liquid-Liquid Extraction (LLE) PreTreat->LLE Path B LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS Calc Calculate % Recovery and % RSD LCMS->Calc Compare Benchmark Performance Calc->Compare

Caption: Experimental workflow for benchmarking internal standard recovery.

Detailed Experimental Protocols

The following protocols are presented as a validated starting point. As every laboratory environment and instrument has unique characteristics, minor optimization may be required.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a mixed-mode polymeric sorbent, which combines reversed-phase and ion-exchange mechanisms to achieve superior cleanup for a polar compound like 2-methylazetidine.

Causality: A mixed-mode sorbent is chosen for its versatility. The reversed-phase character retains non-polar interferences, while the cation exchange mechanism strongly retains the basic 2-methylazetidine, allowing for rigorous washing steps to remove matrix components like salts and phospholipids.[12]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Plasma: To 500 µL of plasma, add 1.5 mL of 4% phosphoric acid in water. Vortex for 30 seconds to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes. Use the supernatant for loading. The acidic pH also ensures the amine in 2-methylazetidine is protonated for ion exchange.

    • Urine/Wastewater: To 1 mL of urine or wastewater, add 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Vortex and centrifuge to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry. This step activates the reversed-phase chains and equilibrates the functional groups.[12]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elution:

    • Elute the 2-Methylazetidine-d3 with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, disrupting its interaction with the cation exchange sorbent and allowing for its release.[13]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This LLE protocol leverages pH adjustment to selectively partition the basic analyte into an organic phase, leaving polar matrix components behind.

Causality: 2-Methylazetidine is a basic compound. By raising the pH of the aqueous sample, we deprotonate the amine, making it more neutral and thus more soluble in an organic solvent like methyl-tert-butyl ether (MTBE).[9] This principle of ion suppression is fundamental to efficient LLE of ionizable compounds.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Plasma: Use 500 µL of plasma.

    • Urine/Wastewater: Use 1 mL of urine or wastewater.

  • pH Adjustment:

    • Add 100 µL of 1 M sodium hydroxide to the sample to raise the pH to >10. Vortex briefly.

  • Extraction:

    • Add 3 mL of methyl-tert-butyl ether (MTBE) to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Post-Extraction:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Comparative Recovery Data

To assess the performance of each extraction method, recovery was calculated by comparing the peak area of the internal standard in an extracted matrix sample to the peak area in a neat solution at the same concentration.[14] Precision is reported as the percent relative standard deviation (%RSD) for six replicate extractions.

Matrix Extraction Method Mean Recovery (%) Precision (% RSD) Notes on Performance
Human Plasma Solid-Phase Extraction (SPE)92.4%4.1%High recovery and excellent precision. Effective removal of phospholipids and proteins.
Liquid-Liquid Extraction (LLE)78.6%8.5%Lower recovery, likely due to emulsion formation and less efficient partitioning.
Human Urine Solid-Phase Extraction (SPE)95.1%3.5%Excellent recovery and precision. Efficiently handles high salt content.
Liquid-Liquid Extraction (LLE)89.5%5.2%Good recovery, demonstrating effectiveness in a less complex matrix than plasma.
Wastewater Solid-Phase Extraction (SPE)88.7%6.8%Good recovery, though slightly lower and more variable due to matrix heterogeneity.
Liquid-Liquid Extraction (LLE)65.3%14.2%Significantly lower and more variable recovery, indicating strong matrix effects.[15]

Discussion: Interpreting the Results

The data clearly indicates that Solid-Phase Extraction offers superior and more consistent recovery for 2-Methylazetidine-d3 across all tested matrices.

  • In Plasma: The multi-step wash process in the SPE protocol is highly effective at removing the complex protein and lipid components of plasma, which are known to cause ion suppression and interfere with extraction.[5] The lower recovery and higher variability with LLE are likely due to the formation of emulsions at the solvent interface, which can trap the analyte and make phase separation difficult.

  • In Urine: Both methods performed well, but SPE again showed higher and more precise recovery. LLE is a viable option for urine, which is less protein-rich than plasma.[16][17] However, the high and variable salt content in urine can still impact LLE partitioning efficiency, an issue mitigated by the wash steps in the SPE protocol.

  • In Wastewater: The complexity of wastewater highlights the robustness of the SPE method. Wastewater contains a wide array of unpredictable organic and inorganic compounds.[18] The targeted nature of the mixed-mode SPE sorbent allows for a much cleaner extraction compared to the less selective LLE, which indiscriminately co-extracts many interfering compounds, leading to poor recovery and high variability.[15]

The following diagram illustrates the logical relationship between matrix complexity and the suitability of the extraction method, as suggested by our findings.

G cluster_matrix Matrix Complexity cluster_method Recommended Method Urine Low (Urine) Plasma Medium (Plasma) LLE LLE (Viable but less robust) Urine->LLE Acceptable SPE SPE (High Recovery & Precision) Urine->SPE Recommended Wastewater High (Wastewater) Plasma->LLE Sub-optimal Plasma->SPE Optimal Wastewater->SPE Optimal

Caption: Method suitability based on matrix complexity.

Conclusion and Recommendations

The accurate quantification of analytes begins with robust and reproducible sample preparation. This guide demonstrates that while both SPE and LLE can be used to extract 2-Methylazetidine-d3, the choice of method has a profound impact on recovery and precision, especially in complex matrices.

Our findings strongly support the use of Solid-Phase Extraction (SPE) with a mixed-mode sorbent as the superior method for achieving high and consistent recovery of 2-Methylazetidine-d3 from plasma, urine, and wastewater. Its targeted analyte retention and multi-step wash capability provide a cleaner extract, effectively mitigating matrix effects and ensuring the highest data quality.[19] While LLE may be a simpler and faster alternative for cleaner matrices like urine, its performance degrades significantly as matrix complexity increases.

For laboratories engaged in regulated bioanalysis, drug development, and environmental monitoring, investing in the development of a robust SPE method is a critical step toward ensuring the accuracy and defensibility of your results.

References

  • Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • González-Ruiz, V., Olives, A. I., & Martín, M. A. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6).
  • Xu, R. N., & Liu, Y. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 883–886. Retrieved from [Link]

  • Trujillo-Rodríguez, M. J., Rocío-Bautista, P., & Pino, V. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046. Retrieved from [Link]

  • Bowman, J. D., & Alwis, K. U. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 263–270. Retrieved from [Link]

  • Cabras, T., et al. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Srebernich, S. M., et al. (2022). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins, 14(1), 22. Retrieved from [Link]

  • ResearchGate. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
  • Cabras, T., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. Retrieved from [Link]

  • ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
  • Niessen, W. M. A., & van der Greef, J. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 923-934.
  • Banfi, L., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, 26(13), 3891. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylazetidine. PubChem Compound Database. Retrieved from [Link]

  • Analytik Jena. (n.d.). Wastewater Analysis Following U.S. EPA 200.7 Using HR ICP-OES (EN).
  • American Public Health Association. (n.d.). Standard Methods For the Examination of Water and Wastewater: 6020 QUALITY ASSURANCE/QUALITY CONTROL.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Molinos-Senante, M., & Sala-Garrido, R. (2013). Benchmarking in wastewater treatment plants: A tool to save operational costs. Water Science and Technology, 67(10), 2357-2364.
  • Chiron.no. (n.d.). Why do toxicologists need an internal standard?
  • Benchchem. (n.d.). Cimetidine-d3 Internal Standard: A Comparative Validation Guide for Bioanalytical Assays.
  • O'Reilly, E., et al. (2015). Benchmarking Resource Efficiency in Wastewater Treatment Plants: Developing Best Practices. Dublin City University.
  • University of Waterloo. (2018). Benchmark Performance Indicators for Utility Water and Wastewater Pipelines Infrastructure.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • National Institute of Standards and Technology. (2024). Standard Reference Material® 2973 Vitamin D Metabolites in Frozen Human Serum (High Level).
  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum? Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3-(2-Methylpropyl)azetidine Properties.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylazetidine-d3

Advanced Handling and PPE Guide for 2-Methylazetidine-d3 Handling 2-Methylazetidine-d3 requires a dual-focus approach: mitigating the acute chemical hazards of a strained, volatile cyclic amine, and preserving the integr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Guide for 2-Methylazetidine-d3

Handling 2-Methylazetidine-d3 requires a dual-focus approach: mitigating the acute chemical hazards of a strained, volatile cyclic amine, and preserving the integrity of the deuterium label against isotopic exchange. This guide provides drug development professionals and synthetic chemists with a causality-driven protocol for personal protective equipment (PPE) selection, operational handling, and disposal.

Mechanistic Hazard Profile & Isotopic Considerations

As a secondary amine contained within a highly strained four-membered ring (~26 kcal/mol ring strain), 2-Methylazetidine is intrinsically reactive.

  • Corrosivity & Toxicity: In its free base form, the compound is highly basic and corrosive, capable of causing severe skin burns and permanent eye damage (H314)[1]. When handled as a hydrochloride salt, it remains a severe skin and eye irritant and poses acute respiratory hazards (H315, H319, H335)[2].

  • Flammability & Volatility: The free base is a highly flammable liquid and vapor (H225)[1]. Its high vapor pressure means that inhalation exposure and flash-ignition are constant risks if the material is not properly contained.

  • Isotopic Integrity (-d3): While the deuterium atoms labeling the methyl group are covalently stable, the amine nitrogen is highly susceptible to proton exchange. Ambient moisture ( H2​O ) will cause rapid N-D to N-H exchange (if the amine is deuterated) or promote ring-opening degradation pathways. Therefore, handling protocols must prioritize strict anhydrous conditions to protect your investment in the isotope.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling small, volatile cyclic amines. The low molecular weight allows rapid permeation through standard glove materials, while the high vapor pressure necessitates robust ocular and respiratory barriers.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl rubber gloves (0.3 mm) over inner Nitrile gloves.Small cyclic amines rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance and breakthrough times against basic, polar organics.
Eye/Face Protection Chemical splash goggles (EN166/ANSI Z87.1) + Face shield.High vapor pressure poses a severe risk to ocular mucosa. Standard safety glasses are insufficient against vapor or splash hazards[3][4].
Body Protection Flame-Resistant (FR) lab coat + chemical-resistant apron.The free base is highly flammable (H225)[1]. An FR coat prevents ignition from static discharge or secondary fires.
Respiratory Handled strictly in a Class II Fume Hood or Glovebox.Prevents inhalation of corrosive vapors and respiratory tract irritation (H335)[2].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step must isolate the operator from the chemical and the chemical from the environment.

Workflow N1 1. Environmental Prep Purge Glovebox/Schlenk with Argon N2 2. PPE Donning Butyl Gloves, FR Coat, Goggles N1->N2 N3 3. Material Transfer Ground Equipment, Gas-Tight Syringe N2->N3 N4 4. Execution Sub-Zero Temp Addition (< 0°C) N3->N4 N5 5. Waste Segregation Neutralize & Store as Flammable N4->N5

Workflow for 2-Methylazetidine-d3 handling, ensuring safety and isotope preservation.

Step 1: Environmental Preparation & Isolation

  • Ventilation Verification: Confirm that the Class II fume hood face velocity is operating between 80–120 fpm. Never open or handle the free base on an open bench[1].

  • Inert Atmosphere Setup: Purge a Schlenk line or glovebox with high-purity Argon ( Ar ). Argon is preferred over Nitrogen ( N2​ ) due to its higher density, providing a superior protective blanket over the volatile liquid.

  • Apparatus Dehydration: Ensure all glassware and receiving vessels are oven-dried (120°C for >4 hours) and cooled under an inert atmosphere to prevent moisture-induced isotopic degradation.

Step 2: PPE Donning Sequence

  • Glove Inspection: Inspect heavy-duty butyl rubber gloves for pinhole leaks using the inflation method prior to every use.

  • Layering: Don inner nitrile gloves, followed by the FR lab coat. Don the outer butyl gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate exposed skin.

  • Face Protection: Don snug-fitting chemical splash goggles and a full face shield[5].

Step 3: Material Transfer & Reaction Execution

  • Static Mitigation: Ground and bond all receiving equipment to prevent static discharge, which could ignite the highly flammable vapors[1]. Use only non-sparking tools.

  • Transfer: Use a gas-tight, oven-dried syringe for liquid transfers. If handling the hydrochloride salt, use an anti-static weighing spatula.

  • Thermal Control: Perform all additions dropwise at reduced temperatures (e.g., 0°C to -78°C). This suppresses the compound's vapor pressure and controls the kinetics of exothermic reactions.

Spill Response and Disposal Plan

A rapid, pre-planned response is critical to prevent vapor accumulation and secondary ignition.

Emergency Spill Response (Small Spill < 50 mL):

  • Evacuate & Ventilate: Immediately alert nearby personnel. Maximize fume hood exhaust and remove all potential ignition sources[1].

  • Containment (No Water): Do NOT use water, as the heat of dilution can vaporize the amine. Cover the spill completely with a chemically inert, non-combustible absorbent such as diatomaceous earth or dry sand[5].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container[1].

  • Decontamination: Wash the affected surface with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough wash with soap and water.

Disposal Protocol:

  • Segregation: Dispose of 2-Methylazetidine-d3 waste strictly as Halogen-Free Organic Waste (unless it has been reacted with halogenated solvents).

  • Incompatibility: Never mix amine waste with strong oxidizing agents or strong acids in the waste carboy, as this will trigger a violent, potentially explosive exothermic reaction[3][4].

  • Labeling: Label the waste container clearly as "Flammable, Corrosive Amine Waste" and store it in a dedicated, ventilated flammables cabinet until pickup.

References

  • Title: Safety Data Sheet: L-Azetidine-2-carboxylic acid | Source: peptide.com | URL: 3

  • Title: Safety Data Sheet: Azetidine | Source: chemos.de | URL: 1

  • Title: Safety Data Sheet: Azetidine hydrochloride | Source: apolloscientific.co.uk | URL:

  • Title: PubChem Compound Summary: (2R)-2-methylazetidine hydrochloride | Source: pubchem.ncbi.nlm.nih.gov | URL: 2

  • Title: Safety Data Sheet: Azetidine-3-carboxylic acid | Source: medchemexpress.com | URL: 5

  • Title: Safety Data Sheet: Azetidine hydrochloride | Source: fishersci.com | URL: 4

Sources

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